p38 MAPK-IN-2
Description
Properties
IUPAC Name |
1-[4-[3-(4-chloro-2-fluorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN5O2/c21-13-1-2-14(15(22)9-13)20-18(16-3-6-23-11-24-16)19(25-26-20)12-4-7-27(8-5-12)17(29)10-28/h1-3,6,9,11-12,28H,4-5,7-8,10H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGNAIYXGIUMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C(=NN2)C3=C(C=C(C=C3)Cl)F)C4=NC=NC=C4)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057875 | |
| Record name | PHA-00666859 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
p38 MAPK-IN-2 mechanism of action
An in-depth technical guide on the core mechanism of action of p38 MAPK inhibitors for researchers, scientists, and drug development professionals.
Executive Summary
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade involved in a multitude of cellular processes, including inflammation, apoptosis, cell cycle regulation, and cellular stress responses.[1][2][3] There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta).[1][2] The activation of p38 MAPK is triggered by various extracellular stimuli, such as cytokines (e.g., TNF-α and IL-1), growth factors, and environmental stressors like UV radiation and osmotic shock.[1][2]
This activation occurs through a tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks or MKKKs) phosphorylate and activate mitogen-activated protein kinase kinases (MAP2Ks or MKKs), specifically MKK3 and MKK6.[1] These MKKs then dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[1]
Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, MEF2C, and p53.[1][4] This downstream signaling cascade ultimately modulates gene expression and cellular responses.
Signaling Pathway Diagram```dot
Caption: ATP-competitive inhibition of p38 MAPK by SB203580.
Quantitative Data for SB203580
The potency and selectivity of a kinase inhibitor are critical parameters in drug development. For SB203580, these have been characterized through various in vitro assays.
| Target | IC50 | Assay Conditions | Reference |
| p38α (SAPK2a) | 50 nM | Cell-free kinase assay | |
| [4] | p38β2 (SAPK2b) | 500 nM | Cell-free kinase assay |
| [4] | p70S6 Kinase | >10 µM | IL-2-induced activation in cells |
| [5] | PDK1 | 3-10 µM | In vitro kinase assay |
| [5] | SAPK/JNK | 3-10 µM | In vitro kinase assay |
| [5] | LCK | >100-fold selective vs p38α | Cell-free kinase assay |
| [4] | GSK-3β | >100-fold selective vs p38α | Cell-free kinase assay |
| [4] | PKBα | >100-fold selective vs p38α | Cell-free kinase assay |
| [4] | |||
| IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize p38 MAPK inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by p38 MAPK.
Objective: To determine the IC50 of an inhibitor against a specific p38 MAPK isoform.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase substrate (e.g., ATF2)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (e.g., SB203580) at various concentrations
-
96-well plates
-
Phosphorimager or scintillation counter
Protocol:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 96-well plate, add the recombinant p38 MAPK enzyme to each well.
-
Add the diluted inhibitor to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution containing EDTA or by spotting the reaction mixture onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using a phosphorimager or scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Downstream Substrate Phosphorylation
This cell-based assay assesses the effect of an inhibitor on the p38 MAPK pathway within a cellular context.
Objective: To determine if an inhibitor blocks the phosphorylation of a downstream target of p38 MAPK in cells.
Materials:
-
Cell line (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulus for p38 MAPK activation (e.g., anisomycin, sorbitol, TNF-α)
-
Test inhibitor (e.g., SB203580)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of a downstream target (e.g., phospho-MK2 and total MK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated downstream target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the downstream target or a housekeeping protein (e.g., β-actin).
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of p38 MAPK inhibition.
Conclusion
The p38 MAPK pathway is a well-established and critical signaling cascade in cellular stress and inflammatory responses. Inhibitors of p38 MAPK, such as SB203580, have been invaluable tools for dissecting the roles of this pathway in various physiological and pathological processes. The ATP-competitive mechanism of action, as exemplified by SB203580, is a common strategy for kinase inhibition. A thorough understanding of the mechanism of action, quantitative potency and selectivity, and the application of robust experimental protocols are essential for the development of novel and effective p38 MAPK inhibitors for therapeutic use. While specific data for "p38 MAPK-IN-2" remains limited in the public domain, the principles and methodologies outlined in this guide provide a solid foundation for the characterization of this and other novel p38 MAPK inhibitors.
References
An In-depth Technical Guide to p38 MAPK Inhibition in Cellular Signaling
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial request specified information on p38 MAPK-IN-2, a thorough investigation revealed a significant lack of publicly available scientific data, including inhibitory concentrations (IC50), kinase selectivity, and detailed experimental protocols for this specific compound. To provide a comprehensive and actionable technical guide as requested, this document will focus on the well-characterized and widely utilized p38 MAPK inhibitor, SB203580 , as a representative tool for studying p38 MAPK signaling. The principles and methodologies described herein are broadly applicable to the study of other p38 MAPK inhibitors.
Introduction to p38 MAPK and the Role of Inhibitors
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2] The p38 MAPK signaling cascade is integral to numerous cellular processes such as inflammation, apoptosis, cell cycle regulation, and differentiation.[3][4] Dysregulation of the p38 MAPK pathway is implicated in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions.[5][6]
There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), each with distinct tissue distribution and substrate specificities.[1][2] The α and β isoforms are ubiquitously expressed and are the primary targets of many small molecule inhibitors.[7]
p38 MAPK inhibitors are invaluable chemical tools for dissecting the complex roles of this signaling pathway. By selectively blocking the kinase activity of p38, researchers can elucidate its downstream effects and assess its therapeutic potential. SB203580 is a potent, cell-permeable pyridinyl imidazole inhibitor that specifically targets the ATP-binding pocket of p38α and p38β isoforms, thereby preventing the phosphorylation of downstream substrates.[1][8]
Quantitative Data for p38 MAPK Inhibitor: SB203580
The following table summarizes the key quantitative parameters for the well-characterized p38 MAPK inhibitor, SB203580. This data is essential for designing and interpreting experiments.
| Parameter | Value | Target(s) | Reference(s) |
| IC50 | 50 nM | p38α/SAPK2a | [8] |
| 500 nM | p38β2/SAPK2b | [8] | |
| Selectivity | >100-fold selective over LCK, GSK-3β, and PKBα | Various Kinases | [8] |
| Mechanism of Action | ATP-competitive inhibitor | p38α, p38β | [1] |
Core Signaling Pathway of p38 MAPK
The p38 MAPK pathway is a multi-tiered kinase cascade. Upon stimulation by stress or inflammatory signals, a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1, phosphorylates and activates a MAP Kinase Kinase (MAPKK), typically MKK3 or MKK6.[9] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within the conserved TGY motif (Thr180/Tyr182), leading to its activation.[1][2] Activated p38 MAPK subsequently phosphorylates a wide array of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), thereby regulating gene expression and other cellular responses.[1][2]
Caption: The canonical p38 MAPK signaling cascade.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a method to determine the IC50 value of a p38 MAPK inhibitor using a purified enzyme and a substrate.
Workflow:
Caption: Workflow for an in vitro p38 MAPK kinase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[10]
-
Dilute recombinant active p38α kinase to the desired concentration in kinase buffer.
-
Prepare a stock solution of the substrate, such as a recombinant ATF-2 fusion protein.[1]
-
Prepare a stock solution of ATP. The final concentration is typically near the Km for ATP.
-
Prepare serial dilutions of the p38 MAPK inhibitor (e.g., SB203580) in DMSO, then dilute in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).[10]
-
Add 2 µL of the diluted p38α enzyme and incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.[10]
-
-
Detection and Analysis:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods:
-
ADP-Glo™ Kinase Assay: Measures ADP production, which is proportional to kinase activity.[10]
-
ELISA: Use an antibody specific for the phosphorylated substrate (e.g., phospho-ATF-2).[11]
-
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[11]
-
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay: Western Blot Analysis of p38 MAPK Activation and Downstream Signaling
This protocol details the use of western blotting to assess the effect of a p38 MAPK inhibitor on the phosphorylation status of p38 and its downstream target, ATF-2, in cultured cells.
Workflow:
Caption: Workflow for Western Blot analysis of p38 MAPK signaling.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, NIH/3T3) and grow to 70-80% confluency.
-
Pre-incubate cells with the p38 MAPK inhibitor (e.g., 10 µM SB203580) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, UV radiation) for the appropriate time (e.g., 30 minutes).[12]
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended to reduce background.[14]
-
Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-ATF-2 (Thr71)
-
Total ATF-2
-
A loading control (e.g., GAPDH, β-actin)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities.
-
Normalize the phospho-protein signals to the corresponding total protein signals to determine the relative phosphorylation levels.
-
Cytokine Release Assay
This protocol is for measuring the effect of a p38 MAPK inhibitor on the release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture and Treatment:
-
Isolate primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use a relevant cell line (e.g., THP-1 monocytes).
-
Pre-treat the cells with various concentrations of the p38 MAPK inhibitor (e.g., SB203580) or vehicle for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).[15]
-
Incubate for a specified time (e.g., 4-24 hours) to allow for cytokine production and release.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Evaluate the dose-dependent effect of the inhibitor on cytokine release.
-
Role of p38 MAPK in Cellular Processes
Inflammation
The p38 MAPK pathway is a central regulator of inflammatory responses. It controls the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, IL-6, and COX-2.[3][5] Inhibition of p38 MAPK, particularly the p38α isoform, has been shown to potently suppress the production of these inflammatory molecules, highlighting its potential as a therapeutic target for inflammatory diseases.[7][16]
Caption: Role of p38 MAPK in LPS-induced cytokine production.
Apoptosis and Cell Cycle
The role of p38 MAPK in apoptosis (programmed cell death) and cell cycle regulation is complex and context-dependent.[4][17] Activation of p38 can either promote cell survival or induce apoptosis, depending on the cell type and the nature of the stimulus.[18][19] For instance, in response to DNA damage, p38 can contribute to cell cycle arrest at the G1/S and G2/M checkpoints, allowing time for DNA repair.[19] However, sustained activation of p38 can also trigger apoptosis through the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the Fas death receptor.[17][18] The use of inhibitors like SB203580 is crucial for dissecting these dual roles.
Caption: Dual role of p38 MAPK in cell fate decisions.
Conclusion
The p38 MAPK signaling pathway is a critical regulator of fundamental cellular processes, making it a key area of investigation in both basic research and drug discovery. Small molecule inhibitors, such as the well-characterized compound SB203580, are indispensable tools for elucidating the multifaceted roles of p38 MAPK. This guide provides a foundational framework of quantitative data, signaling pathway diagrams, and detailed experimental protocols to aid researchers in their exploration of p38 MAPK-mediated cellular signaling. The methodologies outlined here for in vitro kinase assays, cellular western blotting, and cytokine release assays can be adapted to study a variety of p38 MAPK inhibitors and their effects on cellular function.
References
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. molbiolcell.org [molbiolcell.org]
- 18. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 19. Non-Classical P38 Map Kinase Functions: Cell Cycle Checkpoints and Survival - PMC [pmc.ncbi.nlm.nih.gov]
p38 MAPK-IN-2 in Neuroinflammatory Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key signaling pathway implicated in the production of pro-inflammatory cytokines and subsequent neuronal damage is the p38 mitogen-activated protein kinase (MAPK) pathway.[1] This has led to the development of small molecule inhibitors targeting p38 MAPK as potential therapeutic agents.
This technical guide focuses on a representative p38 MAPK inhibitor, often referred to in scientific literature by its experimental identifier, as a tool for studying and potentially mitigating neuroinflammation. While the specific designation "p38 MAPK-IN-2" did not correspond to a unique, publicly documented compound in our search, we will detail the properties and applications of a well-characterized, CNS-penetrant, and orally bioavailable p38α MAPK inhibitor, MW01-2-069A-SRM , which serves as an exemplary model for this class of inhibitors in neuroinflammatory research.[2][3] This guide will provide a comprehensive overview of its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: The p38 MAPK Signaling Pathway in Neuroinflammation
The p38 MAPK family consists of four isoforms (p38α, p38β, p38γ, and p38δ), with p38α being the most extensively studied in the context of inflammation.[4] In the CNS, microglia and astrocytes are the primary immune cells that, when activated by stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ), trigger the p38 MAPK cascade.[1][2]
This signaling cascade involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[4] Upon activation, p38 MAPK phosphorylates downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[5] This ultimately leads to the increased transcription and translation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which contribute to the neurotoxic environment.[1][5]
Mechanism of Action of p38 MAPK Inhibitor MW01-2-069A-SRM
MW01-2-069A-SRM is a selective inhibitor of the p38α MAPK isoform.[3] Its mechanism of action involves binding to the ATP-binding pocket of the p38α enzyme, thereby preventing the phosphorylation of its downstream substrates.[6] By inhibiting p38α activity, MW01-2-069A-SRM effectively reduces the production of pro-inflammatory cytokines, thus mitigating the neuroinflammatory response.[2][3] The selectivity of this inhibitor is crucial for minimizing off-target effects, a common challenge in the development of kinase inhibitors.[3]
Quantitative Data
The following tables summarize the quantitative data for the p38 MAPK inhibitor MW01-2-069A-SRM from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of MW01-2-069A-SRM
| Parameter | Cell Line | Stimulant | Value | Reference |
| IC₅₀ for IL-1β Inhibition | BV-2 (microglia) | LPS (100 ng/mL) | 3.7 µM | [2] |
| IC₅₀ for TNF-α Inhibition | BV-2 (microglia) | LPS (100 ng/mL) | 4.5 µM | [2] |
| Kᵢ for p38α MAPK | N/A | N/A | 101 nM | |
| IC₅₀ for MK2 Phosphorylation | Activated Glia | N/A | 332 nM | |
| IC₅₀ for IL-1β Production | Activated Glia | N/A | 936 nM |
Table 2: In Vivo Efficacy and Pharmacokinetics of MW01-2-069A-SRM
| Parameter | Animal Model | Dosage | Effect | Reference |
| Cytokine Reduction | Mouse (LPS-induced neuroinflammation) | 2.5 mg/kg (oral) | Attenuated excessive pro-inflammatory cytokine production in the hippocampus. | [3] |
| Neurological Outcome | AD-relevant mouse model | 2.5 mg/kg (oral) | Reduced synaptic dysfunction and hippocampus-dependent behavioral deficits. | [3] |
| Bioavailability | Mouse | N/A | Orally bioavailable and CNS-penetrant. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of the p38 MAPK inhibitor MW01-2-069A-SRM in neuroinflammatory models.
In Vitro Inhibition of Pro-inflammatory Cytokine Production in Microglia
Objective: To determine the concentration-dependent inhibitory effect of MW01-2-069A-SRM on the production of IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
p38 MAPK inhibitor MW01-2-069A-SRM
-
ELISA kits for mouse IL-1β and TNF-α
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Inhibitor Treatment: Prepare a stock solution of MW01-2-069A-SRM in DMSO. On the day of the experiment, prepare serial dilutions of the inhibitor in cell culture medium to achieve final concentrations ranging from 0.9 µM to 30 µM. The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.1%).
-
LPS Stimulation: Add the diluted inhibitor to the respective wells. Immediately after, add LPS to all wells (except for the vehicle control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: After incubation, centrifuge the plates to pellet the cells. Collect the supernatants and measure the concentrations of IL-1β and TNF-α using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cytokine inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Neuroprotective Effects in an LPS-Induced Neuroinflammation Mouse Model
Objective: To evaluate the ability of orally administered MW01-2-069A-SRM to reduce pro-inflammatory cytokine levels in the brain of mice challenged with LPS.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
p38 MAPK inhibitor MW01-2-069A-SRM
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sterile saline
-
Anesthesia and surgical tools for tissue collection
-
ELISA kits for mouse IL-1β and TNF-α
-
Homogenization buffer and equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Administration: Prepare a suspension of MW01-2-069A-SRM in the vehicle. Administer the inhibitor orally to the treatment group of mice at a dose of 2.5 mg/kg. Administer an equal volume of the vehicle to the control group.
-
LPS Injection: One hour after the oral administration of the inhibitor or vehicle, inject all mice intraperitoneally with LPS at a dose of 1 mg/kg.
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 6 hours), euthanize the mice under deep anesthesia.
-
Brain Homogenization: Perfuse the mice with cold saline to remove blood from the brain. Dissect the hippocampus and homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Cytokine Measurement: Centrifuge the homogenates to pellet cellular debris. Collect the supernatants and measure the concentrations of IL-1β and TNF-α using ELISA kits.
-
Data Analysis: Compare the cytokine levels between the vehicle-treated and inhibitor-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Visualizations
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway in neuroinflammation and the point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for evaluating a p38 MAPK inhibitor in neuroinflammatory models.
Conclusion
The p38 MAPK signaling pathway is a well-validated target for therapeutic intervention in neuroinflammatory conditions. The small molecule inhibitor MW01-2-069A-SRM serves as a powerful research tool to probe the intricacies of this pathway and to evaluate the potential of p38α MAPK inhibition as a disease-modifying strategy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute meaningful experiments in the field of neuroinflammation. Further investigation into the long-term efficacy and safety of such inhibitors is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial p38α MAPK is a key regulator of proinflammatory cytokine up-regulation induced by toll-like receptor (TLR) ligands or beta-amyloid (Aβ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Preliminary Stages of p38 MAPK Inhibitor Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preliminary scientific data and detailed experimental protocols for a specific compound designated "p38 MAPK-IN-2" are not currently available in the public domain. This guide provides a comprehensive framework for the preliminary investigation of novel p38 mitogen-activated protein kinase (MAPK) inhibitors, utilizing established methodologies and data from representative compounds in the field.
Introduction to p38 MAPK: A Key Therapeutic Target
The p38 MAPKs are a family of serine/threonine protein kinases that play a central role in cellular responses to a wide array of external stressors, including inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1][2] This signaling pathway is deeply implicated in the regulation of inflammatory responses, making it a compelling target for the development of therapeutics for autoimmune diseases, chronic inflammatory conditions, and some cancers.[3][4] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied and primarily implicated in inflammatory processes.[5]
Inhibitors of p38 MAPK typically function by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and mitigating the inflammatory cascade.[6] The preliminary assessment of a novel p38 MAPK inhibitor, such as the conceptual "this compound," involves a systematic evaluation of its potency, selectivity, and cellular activity.
Quantitative Data Presentation: Benchmarking Inhibitor Performance
A crucial first step in characterizing a novel p38 MAPK inhibitor is to quantify its interaction with the target enzyme and its effect in a cellular context. This data is typically presented in tabular format for clear comparison with existing compounds.
Table 1: Example Biochemical Potency of Representative p38 MAPK Inhibitors
| Compound | Target Isoform | IC50 (nM) | Ki (nM) | Assay Method |
| SB 203580 | p38α | 50 | 38 | Radiometric Filter Binding Assay |
| SB 202190 | p38α | 50 | - | Cell-free kinase assay |
| BIRB 796 (Doramapimod) | p38α | 38 | 0.1 | Cell-free kinase assay |
| VX-745 | p38α | 12 | - | Enzyme Inhibition Assay |
Note: The data presented above are for established p38 MAPK inhibitors and serve as examples of how to present such information. The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key metrics for inhibitor potency.
Table 2: Example Cellular Activity of Representative p38 MAPK Inhibitors
| Compound | Cell Line | Cellular Assay | Endpoint Measured | IC50 (µM) |
| SB 203580 | THP-1 | LPS-induced TNFα secretion | TNFα levels | 0.2 |
| SB 202190 | A549 | Anisomycin-induced p38 phosphorylation | Phospho-p38 levels | ~1 |
| BIRB 796 (Doramapimod) | THP-1 | LPS-induced IL-6 production | IL-6 levels | 0.004 |
Note: Cellular assays are critical for confirming that the inhibitor can access its target within a cell and exert a biological effect. The choice of cell line and stimulus is dependent on the intended therapeutic application.
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are the cornerstone of a robust preliminary study. Below are generalized protocols for key assays in the evaluation of a p38 MAPK inhibitor.
In Vitro p38α Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α.
Materials:
-
Recombinant human p38α enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., "this compound") at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant p38α, and MBP.
-
Add the test compound at a range of concentrations (typically from 1 nM to 100 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of 32P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cell-Based TNFα Secretion Assay
This assay assesses the inhibitor's ability to block the production of the pro-inflammatory cytokine TNFα in a relevant cell line.[6]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
RPMI-1640 cell culture medium with 10% FBS
-
Test compound (e.g., "this compound") at various concentrations
-
Human TNFα ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA), if required by the specific protocol.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNFα production. Include an unstimulated control.
-
Incubate the cells for a specified period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNFα secretion for each concentration of the test compound and determine the IC50 value.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
Diagrams are invaluable tools for illustrating the complex biological context and the experimental approach.
The p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, from upstream activators to downstream effectors.
Caption: The p38 MAPK signaling cascade.
Experimental Workflow for p38 MAPK Inhibitor Characterization
This diagram outlines a typical workflow for the preliminary evaluation of a novel p38 MAPK inhibitor.
Caption: A typical p38 MAPK inhibitor screening cascade.
Conclusion
The preliminary study of a novel p38 MAPK inhibitor is a multi-faceted process that requires a combination of biochemical and cell-based assays to thoroughly characterize its potency, selectivity, and cellular efficacy. While specific data for "this compound" remains elusive, the methodologies and frameworks presented in this guide offer a robust starting point for the investigation of any new chemical entity targeting this critical inflammatory pathway. A systematic and rigorous approach, as outlined here, is essential for identifying promising lead candidates for further preclinical and clinical development.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
An In-Depth Technical Guide to p38 MAPK-IN-2 for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and cellular damage. Dysregulation of the p38 MAPK signaling pathway is implicated in a multitude of diseases, most notably inflammatory disorders and cancer, making it a significant target for therapeutic intervention. This technical guide focuses on p38 MAPK-IN-2, a small molecule inhibitor of p38 kinase, providing a comprehensive resource for its application in basic research.
Disclaimer: As of the latest update, specific quantitative inhibitory data (IC50 values and kinase selectivity profile) for this compound (CAS 635725-16-5) is not publicly available. Therefore, to fulfill the data presentation requirements of this guide, we will utilize publicly available data for a well-characterized and potent p38 MAPK inhibitor, Doramapimod (BIRB 796) , as a representative example. This will illustrate the expected data format and provide a relevant comparative context for researchers.
This compound: Core Information
| Property | Value |
| Chemical Name | 1-{4-[5-(4-chloro-2-fluorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-2-hydroxyethan-1-one |
| CAS Number | 635725-16-5[1][][3][4] |
| Molecular Formula | C20H19ClFN5O2[1] |
| Molecular Weight | 415.85 g/mol [1] |
| Target | p38 Kinase[1][][3][4] |
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular signals. These signals are transduced through a series of phosphorylation events, culminating in the activation of p38 MAPK, which then phosphorylates a diverse range of downstream substrates, including transcription factors and other kinases, to elicit a cellular response.
Caption: The p38 MAPK signaling cascade.
Quantitative Data (Representative Inhibitor: Doramapimod - BIRB 796)
Biochemical Activity: p38 MAPK Isoform Inhibition
The following table summarizes the in vitro inhibitory activity of Doramapimod (BIRB 796) against the four isoforms of p38 MAPK. This data is crucial for understanding the potency and isoform selectivity of the inhibitor.
| Kinase Target | IC50 (nM) | Reference |
| p38α | 38 | [5][6] |
| p38β | 65 | [5][6] |
| p38γ | 200 | [5][6] |
| p38δ | 520 | [5][6] |
Kinase Selectivity Profile
To assess the specificity of a kinase inhibitor, it is essential to screen it against a panel of other kinases. The following table provides a partial selectivity profile for Doramapimod (BIRB 796).
| Kinase Target | Inhibition / IC50 | Reference |
| JNK2 | 330-fold less potent than p38α | [5] |
| c-RAF | Weak inhibition | [5] |
| Fyn | Weak inhibition | [5] |
| Lck | Weak inhibition | [5] |
| ERK1 | Insignificant inhibition | [5] |
| SYK | Insignificant inhibition | [5] |
| IKK2 | Insignificant inhibition | [5] |
Experimental Protocols
Biochemical Kinase Assay
This protocol outlines a general procedure for determining the in vitro potency of a p38 MAPK inhibitor using a luminescence-based assay that measures ADP production.
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for a luminescence-based biochemical kinase assay.
Methodology:
-
Reagent Preparation:
-
Dilute recombinant active p38 MAPK enzyme, substrate (e.g., ATF2), and ATP to their final desired concentrations in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted p38 MAPK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of p38 MAPK Activation
This protocol describes how to assess the effect of this compound on the phosphorylation of p38 MAPK in a cellular context.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of p38 MAPK phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, THP-1) in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, LPS, UV radiation) for a predetermined time (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total p38 MAPK.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-p38 MAPK band to the total p38 MAPK band for each sample.
-
Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Experimental Workflow: Cell Viability Assay (MTT)
Caption: Workflow for a cell viability assay using MTT reagent.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for a few hours at room temperature, protected from light, until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Conclusion
This compound represents a valuable tool for investigating the multifaceted roles of the p38 MAPK signaling pathway in various biological processes. This guide provides a foundational framework for its use in basic research. While specific quantitative data for this inhibitor remains to be published, the provided protocols and representative data for a similar compound, Doramapimod (BIRB 796), offer a robust starting point for researchers. As with any experimental work, it is crucial to optimize protocols for specific cell types and experimental conditions. The continued exploration of selective p38 MAPK inhibitors like this compound will undoubtedly further our understanding of cellular signaling and contribute to the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for the Characterization of p38 MAPK-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines, environmental stresses, and cellular damage.[1] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of diseases, particularly inflammatory and autoimmune disorders, neurodegenerative diseases, and cancer.[2] As such, p38 MAPK is a significant target for therapeutic intervention.
This document provides a comprehensive set of protocols for the characterization of a novel p38 MAPK inhibitor, herein referred to as p38 MAPK-IN-2. These guidelines are designed to assist researchers in evaluating the biochemical and cellular activity of new chemical entities targeting the p38 MAPK pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade.[3] It is typically initiated by upstream MAP3Ks (e.g., ASK1, TAK1) which, in response to stress signals, phosphorylate and activate MAP2Ks (MKK3 and MKK6).[4] These MAP2Ks then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[5] Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to a cellular response.[1][6]
References
- 1. assaygenie.com [assaygenie.com]
- 2. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Basic Properties of the p38 Signaling Pathway in Response to Hyperosmotic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for p38 MAPK-IN-2 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2][3] This pathway plays a pivotal role in processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[2][4] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[5] Activation of p38 MAPK involves a phosphorylation cascade, where a MAP kinase kinase (MKK) phosphorylates p38 MAPK at specific threonine and tyrosine residues (Thr180/Tyr182).[5][6] Once activated, p38 MAPK phosphorylates various downstream targets, including transcription factors like ATF-2 and other protein kinases such as MAPKAPK-2, leading to a cellular response.[6][7]
Given its central role in inflammatory diseases, cancer, and neurodegenerative disorders, the p38 MAPK pathway is a significant target for therapeutic intervention.[3] p38 MAPK-IN-2 is a small molecule inhibitor of p38 kinase.[1][8] This document provides detailed application notes and protocols for setting up a cell-based assay to characterize the inhibitory activity of this compound.
Signaling Pathway
The p38 MAPK signaling cascade is initiated by various extracellular signals that activate upstream kinases. These kinases, in turn, phosphorylate and activate the p38 MAPK. Activated p38 then translocates to the nucleus to regulate transcription factors or remains in the cytoplasm to phosphorylate other substrates, leading to a variety of cellular responses. This compound exerts its effect by inhibiting the kinase activity of p38, thereby blocking the downstream signaling events.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section details a general protocol for a cell-based assay to determine the inhibitory effect of this compound. The specific concentrations of the activator and inhibitor may require optimization depending on the cell line and experimental conditions.
General Reagents and Materials
-
Cell Line: HeLa or A549 cells (or other suitable cell line with a robust p38 MAPK response)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
p38 MAPK Activator: Anisomycin or TNF-α
-
p38 MAPK Inhibitor: this compound (soluble in DMSO)[8]
-
Phosphate-Buffered Saline (PBS)
-
Assay Plate: 96-well, flat-bottom, clear plate
-
Detection Reagents:
-
Primary Antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) or Rabbit anti-phospho-ATF-2 (Thr71)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2N H₂SO₄)
-
-
Fixing Solution: 4% Paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Wash Buffer: 0.05% Tween-20 in PBS
-
Microplate Reader
Experimental Workflow
The overall workflow for the cell-based assay involves cell seeding, inhibitor and activator treatment, and subsequent detection of p38 MAPK activation.
Caption: General workflow for the this compound cell-based assay.
Detailed Assay Protocol (Cell-Based ELISA)
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 10⁴ cells in 100 µL of culture medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.01 µM to 100 µM).
-
After 24 hours of cell culture, carefully remove the medium.
-
Add 100 µL of medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of the p38 MAPK activator (e.g., 10 µg/mL Anisomycin) in culture medium.
-
Add 10 µL of the activator solution to each well (except for the unstimulated control wells). The final concentration of Anisomycin will be approximately 0.9 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Carefully remove the medium from all wells.
-
Wash the cells twice with 200 µL of ice-cold PBS per well.
-
Add 100 µL of 4% Paraformaldehyde to each well and incubate for 20 minutes at room temperature for fixation.
-
Wash the cells three times with 200 µL of Wash Buffer.
-
Add 100 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with 200 µL of Wash Buffer.
-
-
Blocking and Antibody Incubation:
-
Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the cells three times with 200 µL of Wash Buffer.
-
Dilute the primary antibody (e.g., anti-phospho-p38 MAPK) in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted primary antibody to each well and incubate overnight at 4°C.
-
Wash the cells three times with 200 µL of Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the cells five times with 200 µL of Wash Buffer.
-
-
Detection and Data Analysis:
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with no primary antibody).
-
Normalize the data to the stimulated control (100% activity) and unstimulated control (0% activity).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The inhibitory activity of this compound and other reference compounds can be summarized in a table for easy comparison. The IC₅₀ value represents the concentration of the inhibitor required to reduce the p38 MAPK activity by 50%.
| Inhibitor | Cell Line | Activator | Assay Method | IC₅₀ (µM) | Reference |
| This compound | TBD | TBD | TBD | To be determined | - |
| SB203580 | THP-1 | LPS | Cytokine Release | 0.3 - 0.5 | [9] |
| SB203580 | A549 | Anisomycin | HCS | ~10 (for inhibition) | [2] |
| SB202190 | MDA-MB-231 | - | MTT Assay | 46.6 | [10] |
| Doramapimod (BIRB 796) | AML primary cells | - | Viability Assay | 1.71 (median) | [11] |
| Pamapimod (R-1503) | - | - | Enzymatic Assay | 0.014 (p38α) | [12] |
| Pexmetinib | HEK-293 | - | Cellular Assay | 0.004 (p38) | [12] |
TBD: To be determined through experimentation.
Note: The IC₅₀ values can vary significantly depending on the cell line, the specific activator used, the assay methodology, and the readout (e.g., direct kinase activity, downstream substrate phosphorylation, or a functional cellular response like cytokine release or cell viability). Therefore, it is crucial to include reference compounds in the same experimental setup for valid comparison.
Conclusion
This document provides a comprehensive guide for establishing a cell-based assay to evaluate the inhibitory potential of this compound. The provided protocols for cell-based ELISA and the framework for data presentation will enable researchers to characterize the potency of this and other p38 MAPK inhibitors. The successful implementation of these assays will contribute to a better understanding of the therapeutic potential of targeting the p38 MAPK pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. p38 MAPK Polyclonal Antibody (AHO1202) [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. assaygenie.com [assaygenie.com]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. p38 MAPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, cancer, and neurodegenerative conditions.[2][3] As such, inhibitors of p38 MAPK are of significant interest as potential therapeutic agents.[3][]
These application notes provide a comprehensive overview of the in vivo administration of p38 MAPK inhibitors, with a focus on experimental design, protocol development, and data interpretation. While specific details for a compound named "p38 MAPK-IN-2" are not available in the public domain, this document outlines general principles and provides examples from preclinical studies of other p38 MAPK inhibitors to guide researchers in their in vivo studies.
Data Presentation: In Vivo Studies of p38 MAPK Inhibitors
The following tables summarize quantitative data from representative in vivo studies of various p38 MAPK inhibitors. This information can serve as a starting point for dose-range finding studies and for understanding the potential effects and liabilities of this class of inhibitors.
Table 1: Efficacy of p38 MAPK Inhibitors in Animal Models
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| PHA666859 | Rat | Diabetic Retinopathy | 25 mg/kg/day in diet for 10 months | Inhibition of retinal capillary degeneration and pericyte ghosts | Significantly inhibited the development of vascular disease.[5] |
| p38α knockout | Mouse | Cardiac Development | Cardiac-specific knockout | Neonatal cardiomyocyte mitoses | 92.3% increase in cardiomyocyte mitoses.[6] |
| MKK3bE activation | Mouse | Fetal Cardiac Development | Transgenic activation of p38 | BrdU incorporation in fetal cardiomyocytes | 17.6% reduction in cardiomyocyte proliferation.[6] |
| SB 203580, BIRB-796, Pamapimod | Mouse, Rat, Pig | LPS-induced inflammation | In vitro treatment of whole blood | Inhibition of TNF-α release | Significant inhibition of TNF-α, with high interspecies differences in dose sensitivity.[7] |
Table 2: Pharmacokinetic and Toxicity Data for p38 MAPK Inhibitors
| Compound | Animal Model | Dosing Route | Key Pharmacokinetic Parameters | Observed Toxicities |
| LY3007113 | Human | Oral (30 mg Q12H) | Dose-proportional increase in exposure, time-independent pharmacokinetics.[8] | Tremor, rash, stomatitis, increased blood creatine phosphokinase, fatigue, upper gastrointestinal hemorrhage, increased hepatic enzyme.[8] |
| Selective p38α MAPK inhibitors | Beagle Dog | Not specified | Not specified | Acute lymphoid and gastrointestinal toxicity, including lymphoid necrosis and depletion in GALT, mesenteric lymph nodes, and spleen, and linear colonic and cecal mucosal hemorrhages.[9] |
| General p38 MAPK inhibitors | Not specified | Not specified | Not specified | Potential for toxicity to normal human cells due to the ubiquitous role of p38α in cell survival.[][10] |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[11] Upon activation by various stimuli, p38 MAPK phosphorylates downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes.[2][12]
Caption: The canonical p38 MAPK signaling cascade.
General Workflow for In Vivo Evaluation of a p38 MAPK Inhibitor
The following workflow outlines the key steps for assessing the in vivo efficacy and safety of a novel p38 MAPK inhibitor.
References
- 1. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute lymphoid and gastrointestinal toxicity induced by selective p38alpha map kinase and map kinase-activated protein kinase-2 (MK2) inhibitors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for p38 MAPK Inhibition in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of p38 mitogen-activated protein kinase (MAPK) inhibitors in cell-based assays. The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target in drug discovery for various diseases, including inflammatory disorders and cancer. These guidelines offer a starting point for researchers utilizing p38 MAPK inhibitors to investigate cellular processes.
Introduction to p38 MAPK Signaling
The p38 MAP kinases are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[1] The activation of the p38 MAPK pathway involves a three-tiered kinase cascade, culminating in the dual phosphorylation of p38 MAPK on threonine and tyrosine residues by upstream MAP2Ks, primarily MKK3 and MKK6.
Once activated, p38 MAPK phosphorylates a wide range of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2C, and p53).[1] This signaling cascade plays a crucial role in regulating various cellular processes such as inflammation, apoptosis, cell cycle arrest, and differentiation.[2] Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, making its inhibitors valuable tools for research and potential therapeutic agents.
Mechanism of Action of p38 MAPK Inhibitors
Most small molecule inhibitors of p38 MAPK, including pyridinyl imidazole compounds like SB203580 and SB202190, are ATP-competitive. They bind to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of its downstream targets.[3] This inhibition can lead to a reduction in the production of pro-inflammatory cytokines and modulation of stress-induced cellular responses.[4]
Quantitative Data for Common p38 MAPK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several widely used p38 MAPK inhibitors. This data can serve as a reference for designing experiments and selecting appropriate concentration ranges.
| Inhibitor Name | Target(s) | IC50 Values | Reference(s) |
| SB203580 | p38α, p38β | ~50 nM (p38α), ~500 nM (p38β2) | [5] |
| SB202190 | p38α, p38β | 50 nM (p38α), 100 nM (p38β) | [6] |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ) | [5] |
| Ralimetinib (LY2228820) | p38α, p38β | 5.3 nM (p38α), 13 nM (p38β) | N/A |
| VX-745 (Neflamapimod) | p38α | 10 nM | N/A |
Note: IC50 values can vary depending on the assay conditions and the specific p38 isoform.
Experimental Protocols
The following protocols are provided as general guidelines. It is essential to optimize these protocols for your specific experimental setup.
Cell Culture and Treatment with p38 MAPK Inhibitor
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density will vary depending on the cell line.
-
Inhibitor Preparation: Prepare a stock solution of the p38 MAPK inhibitor in a suitable solvent, such as DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the inhibitor.
-
Concentration Range: Based on the IC50 values of known inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended for initial dose-response experiments.[4]
-
Incubation Time: The incubation time will depend on the specific assay. For signaling pathway analysis (e.g., Western blotting for phospho-proteins), shorter incubation times (e.g., 30 minutes to 2 hours) are typically used. For assays measuring downstream functional effects (e.g., apoptosis, cytokine production), longer incubation times (e.g., 24 to 72 hours) may be necessary.
-
Controls: Include appropriate controls in every experiment:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Untreated Control: Cells cultured in medium without any treatment.
-
Positive Control (for pathway activation): If studying the inhibitory effect on an activated pathway, include a condition where cells are treated with a known p38 MAPK activator (e.g., anisomycin, LPS, UV radiation).[8]
-
Western Blotting for p38 MAPK Pathway Activity
Western blotting is a common method to assess the activity of the p38 MAPK pathway by detecting the phosphorylation status of p38 and its downstream targets.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.[3] Recommended primary antibodies include:
-
Phospho-p38 MAPK (Thr180/Tyr182) to detect activated p38.
-
Total p38 MAPK as a loading control.
-
Phospho-MAPKAPK-2 (Thr334) or Phospho-ATF2 (Thr71) to assess downstream pathway inhibition.
-
A housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with a p38 MAPK inhibitor.
-
Cell Treatment: Treat cells with the p38 MAPK inhibitor at various concentrations for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
References
- 1. p38 MAPK alpha Monoclonal Antibody (PS1009) (82382) [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. p38 MAPK Antibody (#9212) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Western Blot Analysis of p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibition of the p38 MAP Kinase (MAPK) signaling pathway using Western blotting. This method is critical for researchers and professionals in drug development to evaluate the efficacy of potential inhibitors targeting p38 MAPK, a key regulator of cellular responses to stress and inflammation.[1][2][3]
The p38 MAPK signaling cascade is activated by various extracellular stimuli, including stress, cytokines, and growth factors.[4][5] This activation involves a series of phosphorylation events, culminating in the phosphorylation of p38 MAPK itself. Activated, phosphorylated p38 (p-p38) then translocates to the nucleus to regulate the activity of numerous transcription factors and protein kinases, influencing processes such as inflammation, apoptosis, and cell differentiation.[2][4] Therefore, monitoring the phosphorylation status of p38 is a direct measure of its activation and the effectiveness of inhibitory compounds.
p38 MAPK Signaling Pathway
The following diagram illustrates the core components of the p38 MAPK signaling pathway. Environmental stresses and inflammatory cytokines activate a cascade of kinases, starting with MAPKKKs (e.g., ASK1, TAK1), which then phosphorylate and activate MAPKKs (MKK3, MKK6).[5] These, in turn, phosphorylate p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182) for its activation.[6] Activated p38 MAPK then phosphorylates downstream substrates, leading to various cellular responses.
Caption: The p38 MAPK signaling cascade.
Experimental Protocol: Western Blot for p38 MAPK Inhibition
This protocol outlines the steps to assess the efficacy of a p38 MAPK inhibitor by measuring the levels of phosphorylated p38 (p-p38) relative to total p38 MAPK in cell lysates.
Cell Culture and Treatment
-
Seed cells (e.g., HeLa, A549) in appropriate culture dishes and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of a p38 MAPK inhibitor (e.g., SB203580) for 1 hour.[7]
-
Stimulate the p38 MAPK pathway by treating cells with a known activator (e.g., anisomycin, UV radiation, or inflammatory cytokines like IL-1) for a predetermined optimal time (e.g., 15-30 minutes).[7]
-
Include appropriate controls: untreated cells, cells treated with the stimulus only, and cells treated with the inhibitor only.
Cell Lysis
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each dish.[8][9] Phosphatase inhibitors are crucial to preserve the phosphorylation state of p38.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.[11] This is essential for ensuring equal protein loading in each lane of the gel.[11][12]
-
Based on the concentrations, normalize all samples to the same concentration with lysis buffer.
Sample Preparation for SDS-PAGE
-
To a calculated volume of each lysate (containing 20-30 µg of total protein), add 4X or 6X Laemmli sample buffer.[13]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
SDS-PAGE
-
Load equal amounts of protein (20-30 µg) from each sample into the wells of a 10% or 12% polyacrylamide gel.[14]
-
Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13] PVDF membranes are recommended for their durability, especially if stripping and reprobing is planned.[15]
-
Perform a wet or semi-dry transfer according to the manufacturer's instructions for your transfer apparatus.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13] For phospho-antibodies, BSA is often preferred to reduce background.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) diluted in blocking buffer overnight at 4°C with gentle agitation.[8][16] A typical dilution is 1:1000.[14][16]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[13]
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using an imaging system.[13]
Stripping and Reprobing for Total p38 MAPK
-
To normalize the phospho-p38 signal, the membrane can be stripped and reprobed for total p38 MAPK.[17]
-
Stripping: Wash the membrane in a stripping buffer (e.g., a low pH glycine-HCl buffer or a buffer containing SDS and β-mercaptoethanol) for 15-30 minutes at room temperature or 50°C, depending on the harshness of the protocol.[15][18]
-
Washing: Thoroughly wash the membrane with PBS or TBST to remove the stripping buffer.
-
Re-blocking and Reprobing: Repeat the blocking and antibody incubation steps as described above, using a primary antibody for total p38 MAPK.
Data Analysis and Quantification
-
Quantify the band intensities for both phospho-p38 and total p38 using densitometry software (e.g., ImageJ).[19][20]
-
Normalize the phospho-p38 signal to the total p38 signal for each sample to account for any variations in protein loading.[6][12]
-
Calculate the fold change in p-p38 levels relative to the stimulated control without the inhibitor.
Western Blot Workflow Diagram
The following diagram outlines the key stages of the Western blot protocol for analyzing p38 MAPK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. inventbiotech.com [inventbiotech.com]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. licorbio.com [licorbio.com]
- 12. Guide to western blot quantification | Abcam [abcam.com]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 19. bio-rad.com [bio-rad.com]
- 20. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for p38 MAPK-IN-2 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing p38 MAPK-IN-2, a known inhibitor of p38 mitogen-activated protein kinase (MAPK), in various kinase activity assays. This document outlines the underlying signaling pathway, experimental protocols for both biochemical and cellular assays, and data interpretation guidelines.
Introduction to p38 MAPK Signaling
The p38 MAPK signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2][3] This pathway plays a pivotal role in processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[3] Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.[3]
There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta).[1] These isoforms are activated via dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif within their activation loop by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[1][2][4] Once activated, p38 MAPKs phosphorylate a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as activating transcription factor 2 (ATF2), leading to the modulation of gene expression and other cellular events.[1][4]
This compound is a chemical inhibitor that targets the p38 kinase, thereby blocking its activity and downstream signaling. Its chemical formula is C20H19ClFN5O2 and its CAS number is 635725-16-5.[5][6][]
p38 MAPK Signaling Pathway Diagram
The following diagram illustrates the canonical p38 MAPK signaling cascade.
Caption: The p38 MAPK signaling cascade from extracellular stimuli to nuclear gene expression.
Quantitative Data for this compound
Extensive searches of publicly available scientific literature and databases did not yield specific IC50 values for this compound against the individual p38 MAPK isoforms (α, β, γ, and δ) or a broader kinase selectivity profile. Researchers are advised to perform their own dose-response experiments to determine the IC50 of this compound for their specific assay conditions and target isoforms. For comparative purposes, the table below includes IC50 values for other commonly used p38 MAPK inhibitors.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| SB203580 | 50 | 500 | - | - | --INVALID-LINK-- |
| SB202190 | 50 | 100 | - | - | --INVALID-LINK-- |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | --INVALID-LINK-- |
| Neflamapimod (VX-745) | 10 | 220 | >10000 | >10000 | --INVALID-LINK-- |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate, enzyme source).
Experimental Protocols
The following are detailed protocols for biochemical and cellular assays to assess the inhibitory activity of this compound. These are general protocols that can be adapted based on specific laboratory equipment and reagents.
Biochemical Kinase Activity Assay (In Vitro)
This protocol describes a non-radioactive, in vitro kinase assay to measure the ability of this compound to inhibit the phosphorylation of a substrate by a recombinant p38 MAPK enzyme.
Experimental Workflow Diagram:
Caption: Workflow for a biochemical p38 MAPK kinase assay.
Materials and Reagents:
-
Recombinant active p38 MAPK (α, β, γ, or δ isoform)
-
Kinase substrate (e.g., recombinant ATF2)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Stop solution (e.g., EDTA) or SDS-PAGE loading buffer
-
96-well assay plates
-
Reagents for detection (e.g., anti-phospho-ATF2 antibody for Western blot or ELISA, or ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
Recombinant p38 MAPK enzyme (final concentration will depend on the specific activity of the enzyme lot).
-
Diluted this compound or DMSO control.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add a mixture of the kinase substrate (e.g., ATF2) and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for p38 MAPK for competitive inhibitor studies.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the kinase reaction.
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+) or by adding SDS-PAGE loading buffer for Western blot analysis.
-
Detection: Detect the level of substrate phosphorylation using a suitable method:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF2).
-
ELISA: Use a plate-based ELISA with a phospho-specific antibody to quantify the phosphorylated substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[1]
-
-
Data Analysis: Quantify the signal for each inhibitor concentration. Calculate the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Kinase Activity Assay (In Situ)
This protocol assesses the ability of this compound to inhibit p38 MAPK activity within a cellular context by measuring the phosphorylation of a downstream target.
Experimental Workflow Diagram:
Caption: Workflow for a cellular p38 MAPK kinase assay.
Materials and Reagents:
-
Cell line known to have an active p38 MAPK pathway (e.g., HeLa, THP-1, or RAW 264.7)
-
Cell culture medium and supplements
-
This compound
-
Stimulus for p38 MAPK activation (e.g., Anisomycin, Lipopolysaccharide (LPS), UV radiation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MAPKAPK2 (Thr334), anti-total MAPKAPK2, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate for Western blotting
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to a suitable confluency (e.g., 70-80%).
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (and a DMSO control) for a specific duration (e.g., 1-2 hours).
-
Stimulation: Add a p38 MAPK stimulus (e.g., anisomycin) to the cell culture medium and incubate for a time known to induce robust phosphorylation of p38 and its substrates (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C. It is recommended to probe for the phosphorylated target, the total protein target, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands.
-
Normalize the signal of the phosphorylated protein to the total protein and the loading control.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the stimulated DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion
This compound is a valuable tool for investigating the roles of the p38 MAPK signaling pathway in various biological processes. The protocols provided herein offer a framework for characterizing the inhibitory activity of this compound in both biochemical and cellular systems. Due to the lack of publicly available quantitative data, it is imperative for researchers to perform their own dose-response experiments to accurately determine its potency and selectivity in their specific experimental context. Careful experimental design and data analysis will ensure the reliable application of this compound in advancing research in areas where p38 MAPK signaling is a critical component.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for p38 MAPK-IN-2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of p38 MAPK-IN-2, a potent inhibitor of p38 kinase, in various in vitro research applications. The following sections cover the solubility of the compound, its mechanism of action within the p38 MAPK signaling pathway, and step-by-step protocols for its application in cell-based assays.
Introduction to this compound
This compound is a small molecule inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3] This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as apoptosis, gene expression, and cell cycle regulation.[4][5][6] The four isoforms of p38 MAPK (α, β, γ, and δ) are activated through phosphorylation by upstream kinases like MKK3 and MKK6 in response to stimuli such as UV radiation, osmotic shock, and cytokines like TNF-α and IL-1.[7][8] Once activated, p38 MAPKs phosphorylate a variety of downstream targets, including transcription factors and other kinases, making this pathway a significant target in the study and treatment of inflammatory diseases and cancer.[7][9]
Solubility and Stock Solution Preparation
Proper solubilization of this compound is crucial for accurate and reproducible experimental results. The compound is readily soluble in dimethyl sulfoxide (DMSO).[5] For other p38 MAPK inhibitors with similar chemical structures, solubility in ethanol and dimethyl formamide has also been reported.
Data Presentation: Solubility and Stock Preparation of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉ClFN₅O₂ | [1] |
| Molecular Weight | 415.85 g/mol | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [5] |
| Storage of Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [5] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.1585 mg of the compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound. For a 10 mM stock solution, you would add 240.5 µL of DMSO per 1 mg of compound.[5]
-
Dissolution: To facilitate dissolution, the solution can be gently warmed to 37°C and vortexed or sonicated in an ultrasonic bath for a short period.[5] Ensure the solution is clear and free of any precipitate before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[5]
p38 MAPK Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade, which is initiated by various extracellular stimuli and results in the activation of downstream transcription factors and kinases.
Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common in vitro experiments utilizing this compound.
Experimental Workflow: In Vitro Inhibition Assay
The diagram below outlines a typical workflow for assessing the inhibitory effect of this compound on the p38 MAPK pathway in a cell-based assay.
Caption: A standard workflow for evaluating this compound efficacy in vitro.
Protocol 2: Cell-Based Assay for p38 MAPK Inhibition
This protocol is designed to assess the dose-dependent inhibition of p38 MAPK phosphorylation by this compound in cultured cells.
Materials:
-
Cell line known to have an active p38 MAPK pathway (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
p38 MAPK activator (e.g., Anisomycin, TNF-α, UV irradiation)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be 0.1 nM to 10 µM. Include a DMSO vehicle control.
-
Pre-incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add the p38 MAPK activator to the medium. The concentration and incubation time will depend on the activator used (e.g., 10 µg/mL Anisomycin for 30 minutes).[7]
-
Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Separate 20-30 µg of protein from each sample by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each sample. Plot the normalized values against the concentration of this compound to determine the IC₅₀ value.
Protocol 3: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified p38 MAPK.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase assay buffer
-
ATP
-
This compound stock solution (10 mM in DMSO)
-
Method for detecting substrate phosphorylation (e.g., anti-phospho-ATF-2 antibody for Western blot, or a luminescence-based kinase assay kit like ADP-Glo™)[11]
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the recombinant p38 MAPK enzyme, the kinase assay buffer, and the specific substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a DMSO vehicle control to the reaction mixtures.
-
Initiation of Reaction: Start the kinase reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer (for Western blot) or the appropriate reagent from a kinase assay kit.
-
Detection:
-
Western Blot: Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate (e.g., phospho-ATF-2).
-
Luminescence Assay: Follow the manufacturer's protocol for the kinase assay kit to measure the amount of ADP produced, which is inversely proportional to the inhibitory activity of this compound.[11]
-
-
Data Analysis: Quantify the level of substrate phosphorylation or ADP production for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
By following these detailed protocols and understanding the properties of this compound, researchers can effectively utilize this inhibitor to investigate the role of the p38 MAPK pathway in their in vitro models.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 5. glpbio.com [glpbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. apexbt.com [apexbt.com]
- 10. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Application Notes and Protocols for P38 MAPK-IN-2 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
P38 mitogen-activated protein kinases (MAPKs) are a class of kinases that respond to stress stimuli, including cytokines, ultraviolet irradiation, and osmotic shock, playing a critical role in cellular differentiation, apoptosis, and inflammation.[1][2] The p38 MAPK signaling cascade is implicated in a variety of diseases, making its components key therapeutic targets.[] P38 MAPK-IN-2 is a known inhibitor of p38 kinase, used in research to study the effects of p38 MAPK pathway inhibition.[4] Accurate preparation of a stock solution is the first and a critical step for ensuring reliable and reproducible experimental results.
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For accurate preparation of the stock solution, it is crucial to use the batch-specific molecular weight provided on the product's vial or Certificate of Analysis.[4] The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 415.85 g/mol | [4] |
| CAS Number | 635725-16-5 | [][4] |
| Chemical Formula | C20H19ClFN5O2 | [4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [4] |
| Powder Storage | Store at -20°C | [4] |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months | [4][5] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation on the compound.
-
Mass Calculation: Use the batch-specific molecular weight (MW) from the product vial or Certificate of Analysis for the highest accuracy. The general formula for calculating the required solvent volume is: Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Solvent Addition: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 415.85), add 240.5 µL of DMSO to the vial.[4] Carefully pipette the DMSO into the vial containing the powder.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If solubility is an issue, the process can be aided by gently warming the solution to 37°C for a short period and sonicating in an ultrasonic bath.[4]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4]
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[4]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[4][5]
-
-
Preparation of Working Solutions: When ready to use, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
Visualizations
The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway targeted by this compound.
Caption: Workflow for preparing this compound stock solution.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for p38 MAPK-IN-2 in Co-immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing p38 MAPK-IN-2, a potent p38 kinase inhibitor, in co-immunoprecipitation (Co-IP) experiments. The protocols and information are intended to assist researchers in investigating the disruption of protein-protein interactions within the p38 MAPK signaling cascade.
Introduction to p38 MAPK and Co-immunoprecipitation
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a wide array of stress stimuli, including inflammatory cytokines, UV irradiation, and osmotic shock.[1][2] Dysregulation of the p38 MAPK pathway is implicated in various diseases, such as inflammatory disorders, autoimmune diseases, and cancer.[3][4] The pathway operates through a three-tiered kinase cascade involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK.[2][3] Activated p38 MAPK then phosphorylates downstream substrates, including other kinases like MAPKAP kinase 2 (MK2) and transcription factors such as ATF2, to elicit a cellular response.[1][2]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[5][6] This method involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[7] By subsequently analyzing the immunoprecipitated complex, for example by Western blotting, researchers can identify interaction partners.
The use of specific inhibitors like this compound in Co-IP experiments can be a valuable tool to understand the kinase-dependent nature of protein interactions. By inhibiting the catalytic activity of p38 MAPK, researchers can investigate whether a particular protein-protein interaction is dependent on the phosphorylation state of p38 or its substrates.
This compound: A Tool for Studying p38 MAPK-Mediated Interactions
This compound is a small molecule inhibitor that targets the p38 kinase.[8][9][10] Like many kinase inhibitors, it is believed to function by binding to the ATP-binding pocket of the p38 enzyme, thereby preventing the phosphorylation of its downstream targets.[4] This inhibition of kinase activity can be leveraged in Co-IP experiments to determine if an interaction between p38 and a binding partner, or between a p38 substrate and its partner, is dependent on active p38 signaling.
Mechanism of Action in a Co-IP Context:
-
Disruption of Phosphorylation-Dependent Interactions: If a protein interacts with a p38 substrate only when that substrate is phosphorylated, treatment with this compound would be expected to reduce or abolish this interaction.
-
Stabilization of Kinase-Substrate Interactions: In some cases, an inhibitor might trap the kinase in a specific conformation, potentially stabilizing a transient interaction with its substrate. This can sometimes facilitate the detection of otherwise difficult-to-capture interactions.
-
No Effect on Scaffolding Interactions: If p38 MAPK acts as a scaffold for a protein complex, and this scaffolding function is independent of its kinase activity, then treatment with this compound would likely not affect the co-immunoprecipitation of the complex.
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound. It is important to note that optimal concentrations for cell-based assays, including Co-IP, should be determined empirically for each cell line and experimental condition.
| Parameter | Value | Notes |
| Target | p38 Kinase | |
| Molecular Formula | C₂₀H₁₉ClFN₅O₂ | [8] |
| Molecular Weight | 415.85 g/mol | [8] |
| Recommended Starting Concentration for Cell Culture | 1-10 µM | This is a general starting range. A dose-response experiment is highly recommended to determine the optimal, non-toxic concentration for your specific cell type and experiment. |
| Incubation Time | 1-24 hours | The optimal incubation time will depend on the dynamics of the protein interaction being studied and the turnover rate of the proteins involved. |
Experimental Protocols
Protocol 1: Co-immunoprecipitation to Investigate the Effect of this compound on Protein-Protein Interactions
This protocol provides a general framework for performing a Co-IP experiment to assess the impact of this compound on a hypothesized protein interaction.
Materials:
-
Cells expressing the proteins of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails just before use
-
Primary antibody against the "bait" protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies for Western blot detection of "bait" and "prey" proteins
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined optimal time.
-
If applicable, stimulate the p38 MAPK pathway (e.g., with anisomycin, UV, or cytokines) in the presence of the inhibitor or vehicle.
-
-
Cell Lysis:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Take a small aliquot of the lysate to serve as the "input" control.
-
To the remaining lysate, add the primary antibody against the "bait" protein or an isotype control IgG.
-
Incubate at 4°C for 2-4 hours or overnight with gentle rotation.
-
Add pre-equilibrated protein A/G beads to capture the antibody-protein complexes.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis/wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 1X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against both the "bait" and the "prey" proteins to confirm their presence in the immunoprecipitated complex.
-
Visualizations
p38 MAPK Signaling Pathway
Caption: The canonical p38 MAPK signaling cascade.
Co-immunoprecipitation Workflow with this compound
Caption: Workflow for a Co-IP experiment using this compound.
Logical Flow for Data Interpretation
Caption: Interpreting Co-IP results with this compound.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. xcessbio.com [xcessbio.com]
Protocol for Assessing the Efficacy of p38 MAPK-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] This pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a key target for therapeutic intervention.[4] p38 MAPK inhibitors, such as p38 MAPK-IN-2, are valuable tools for investigating the role of this pathway in disease pathogenesis and for the development of novel therapeutics.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a multi-tiered signaling pathway. It is typically initiated by upstream kinases (MAPKKKs) that phosphorylate and activate MAPKKs (MKK3 and MKK6).[5] These, in turn, dually phosphorylate p38 MAPK at Threonine 180 and Tyrosine 182, leading to its activation.[6] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK-2), to regulate gene expression and cellular processes.[7][8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PhosphoPlus® p38 MAPK (Thr180/Tyr182) In-Cell Duet (ICW Compatible) | Cell Signaling Technology [cellsignal.com]
- 5. assaygenie.com [assaygenie.com]
- 6. p38 map kinase inhibitor iv suppliers USA [americanchemicalsuppliers.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
troubleshooting p38 MAPK-IN-2 experiments
Welcome to the technical support center for p38 MAPK-IN-2. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments with this p38 kinase inhibitor. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
I. p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[1][2] Understanding this pathway is essential for designing and interpreting experiments using p38 MAPK inhibitors.
Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli, leading to a kinase cascade that results in the phosphorylation and activation of p38 MAPK, which in turn regulates downstream targets to elicit cellular responses.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of p38 kinase.[3] It functions by blocking the activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets and inhibiting the subsequent cellular responses, such as inflammation and apoptosis.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is a typical working concentration for this compound?
Q4: What are the known off-target effects or toxicities of p38 MAPK inhibitors?
A4: Several p38 MAPK inhibitors have faced challenges in clinical trials due to off-target effects and toxicity, including hepatotoxicity and cardiotoxicity.[6] It is important to be aware of these potential issues and to include appropriate controls in your experiments to assess cell viability and rule out non-specific effects.
III. Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
A. Western Blotting for Phospho-p38 MAPK
Problem: No or weak signal for phosphorylated p38 (p-p38) after treatment with an activator.
| Possible Cause | Solution |
| Inefficient cell lysis and protein extraction | Ensure that the lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of your target protein. Keep samples on ice at all times. |
| Low abundance of p-p38 | Increase the amount of protein loaded onto the gel. You may need to load up to 50 µg of total protein. Consider using a positive control cell line or treatment known to induce high levels of p38 phosphorylation. |
| Suboptimal antibody concentration | Titrate the primary antibody to determine the optimal concentration. Refer to the manufacturer's datasheet for recommended dilutions. |
| Inefficient transfer to the membrane | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure proper contact between the gel and the membrane and that the transfer buffer is fresh. |
| Incorrect blocking buffer | For phospho-antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of milk, as milk contains casein which can be phosphorylated and lead to high background. |
| Inactive activator | Ensure that the stimulus used to activate the p38 pathway (e.g., anisomycin, UV) is fresh and used at the correct concentration and duration. |
Problem: High background on the Western blot.
| Possible Cause | Solution |
| Insufficient blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. |
| Primary antibody concentration too high | Decrease the concentration of the primary antibody. |
| Inadequate washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
| Secondary antibody cross-reactivity | Use a secondary antibody that is pre-adsorbed against the species of your sample lysate. |
| Contaminated buffers | Prepare fresh buffers, especially the wash buffer. |
B. Cell Viability Assays
Problem: Inconsistent or unexpected results in a cell viability assay (e.g., MTT, XTT).
| Possible Cause | Solution |
| Inhibitor insolubility in media | Although this compound is soluble in DMSO, it may precipitate when diluted in aqueous culture media.[3] Visually inspect the media for any precipitate after adding the inhibitor. To improve solubility, you can try vortexing or brief sonication after dilution. It is also recommended to not exceed a final DMSO concentration of 0.5% in your culture medium, as higher concentrations can be toxic to cells. |
| Direct interference of the inhibitor with the assay reagent | Some small molecule inhibitors can directly react with the tetrazolium salts used in MTT or XTT assays, leading to false-positive or false-negative results. To test for this, run a control plate without cells, containing only media, the inhibitor at various concentrations, and the assay reagent. |
| Off-target effects of the inhibitor | At higher concentrations, this compound may have off-target effects that influence cell viability independent of p38 MAPK inhibition. Perform a dose-response curve to identify a concentration range where the inhibitor is specific. |
| Incorrect incubation time | The effect of the inhibitor on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Cell density | Ensure that cells are seeded at an appropriate density. If cells are too confluent, their metabolic rate may decrease, affecting the assay results. Conversely, if they are too sparse, the signal may be too low. |
| DMSO toxicity | Include a vehicle control (DMSO alone) at the same final concentration as in your experimental wells to account for any effects of the solvent on cell viability. |
C. Kinase Assays
Problem: No inhibition of p38 kinase activity observed.
| Possible Cause | Solution |
| Inactive inhibitor | Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[3] Prepare fresh dilutions for each experiment. |
| Incorrect assay conditions | The inhibitory activity of ATP-competitive inhibitors can be influenced by the ATP concentration in the kinase assay. Ensure that the ATP concentration used is close to the Km of p38 for ATP. |
| Substrate concentration | Ensure that the substrate concentration is optimal for the assay and that the reaction is in the linear range. |
| Enzyme activity | Verify the activity of the recombinant p38 kinase using a known potent inhibitor as a positive control. |
IV. Experimental Protocols
A. Western Blot Analysis of p38 MAPK Inhibition
This protocol provides a general workflow to assess the efficacy of this compound in inhibiting p38 phosphorylation in a cellular context.
Caption: A typical workflow for a Western blot experiment to assess the inhibitory effect of this compound on p38 MAPK phosphorylation.
Detailed Steps:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add a known p38 MAPK activator (e.g., 10 µg/mL anisomycin for 30 minutes) to the wells. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C. In a parallel blot, or after stripping, probe with an antibody for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
V. Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes the IC50 values of other commonly used p38 MAPK inhibitors to provide a reference for concentration selection.
| Inhibitor | Target Isoform(s) | IC50 Value | Cell Line/Assay Condition |
| SB203580 | p38α/β | 0.3-0.5 µM | THP-1 cells |
| SB202190 | p38α/β | 50 nM (p38α), 100 nM (p38β) | Cell-free assays |
| Doramapimod (BIRB 796) | p38α/β/γ/δ | 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), 520 nM (p38δ) | Cell-free assays |
| TAK-715 | p38α | 7.1 nM | Cell-free assay |
| Pexmetinib | p38 MAPK/Tie-2 | 4 nM (p38), 18 nM (Tie-2) | HEK-293 cells |
This data is compiled from publicly available resources and should be used for reference only.[4] Optimal concentrations for this compound should be determined experimentally.
References
- 1. p38 MAPK inhibition: A promising therapeutic approach for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
p38 MAPK-IN-2 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with p38 MAPK-IN-2 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound and other p38 MAPK inhibitors is dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce the solubility of the compound.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a concentration of 10 mM or higher.[4] To aid dissolution, you can warm the tube to 37°C and vortex or sonicate the solution.[4] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q3: Why does this compound precipitate when I add it to my cell culture media?
A3: Precipitation often occurs when a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous solution such as cell culture media.[3] This is due to the poor aqueous solubility of many small molecule inhibitors. The final concentration of the inhibitor in the media may exceed its solubility limit in the aqueous environment, causing it to come out of solution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should generally be kept below 0.5%, and ideally at 0.1% or lower.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: Solubility Issues in Media
This guide provides a step-by-step approach to troubleshoot and resolve precipitation of this compound in your cell culture media.
Initial Preparation and Dilution
If you observe precipitation upon adding the this compound stock solution to your media, follow these steps:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise (serial) dilution. First, dilute the stock solution into a small volume of serum-free media, mixing gently, and then add this intermediate dilution to the final volume of complete media.[3]
-
Pre-warming Media: Gently warm the cell culture media to 37°C before adding the inhibitor solution. This can sometimes help to keep the compound in solution.
-
Mixing Technique: When adding the inhibitor to the media, do so dropwise while gently swirling the media to ensure rapid and even distribution. Avoid vigorous vortexing, which can sometimes promote precipitation.
Experimental Protocol: Preparing Working Solutions
Here is a detailed protocol for preparing a working solution of this compound for cell-based assays:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM.
-
If necessary, warm the solution to 37°C and sonicate for 10-15 minutes to ensure it is fully dissolved.
-
Store this stock solution in small aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (in DMSO):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution in 100% DMSO to create a lower concentration intermediate stock (e.g., 1 mM).
-
-
Prepare the Final Working Solution (in Media):
-
Add the appropriate volume of the intermediate DMSO stock to your pre-warmed cell culture media to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the media is less than 0.5%. For example, to achieve a 10 µM final concentration of this compound, add 1 µL of a 10 mM stock solution to 1 mL of media (final DMSO concentration will be 0.1%).
-
Mix gently but thoroughly by pipetting up and down or by inverting the tube.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Data Presentation: Solubility of p38 MAPK Inhibitors
The following table summarizes the solubility of various p38 MAPK inhibitors in different solvents. While specific data for this compound is limited, the data for structurally similar compounds can provide a useful reference.
| Inhibitor | Solvent | Solubility |
| SB202190 | DMSO | ~16 mg/mL |
| SB202190 | Ethanol | ~0.25 mg/mL |
| SB202190 | Dimethyl Formamide (DMF) | ~10 mg/mL |
| SB202190 | 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL |
| SB203580 | DMSO | >98% |
Note: This data is compiled from various supplier datasheets and should be used as a guideline.[2][5] It is always recommended to perform a small-scale solubility test with your specific batch of compound and media.
Visualizations
p38 MAPK Signaling Pathway
References
potential off-target effects of p38 MAPK-IN-2
Welcome to the technical support center for p38 MAPK-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and answer frequently asked questions regarding the use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor targeting the p38 mitogen-activated protein kinase. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][2] this compound has the highest affinity for the p38α and p38β isoforms.
Q2: How does this compound work?
A2: The inhibitor works by binding to the ATP-binding pocket of p38 MAPK, which prevents the kinase from binding ATP and subsequently phosphorylating its downstream targets.[3] This effectively blocks the signaling cascade that is activated by various cellular stressors and inflammatory cytokines.[1][3]
Q3: What are "off-target" effects and why are they a concern?
A3: Off-target effects occur when a drug or inhibitor binds to and affects proteins other than its intended target.[4] For kinase inhibitors, this is a significant concern because the ATP-binding pocket is structurally conserved across many kinases, leading to potential cross-reactivity.[4][5] These unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, or toxicity.[4][6]
Q4: How selective is this compound?
A4: While this compound is highly selective for p38α/β MAPK, like most kinase inhibitors, it is not perfectly specific.[4] Kinome-wide screening has revealed inhibitory activity against a small number of other kinases, particularly at higher concentrations. Please refer to the kinase profiling data sheet for details.
Q5: My cells show unexpected toxicity after treatment. Is this related to off-target effects?
A5: Unexpected cytotoxicity can arise from several factors. It could be an on-target effect, as p38 MAPK is involved in cell differentiation, apoptosis, and cell cycle regulation.[1][7] However, it could also be an off-target effect. We recommend performing a dose-response experiment to determine the IC50 for your specific cell line and comparing it to the known IC50 for p38 MAPK inhibition. See the troubleshooting guide below for further steps.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target and selected potential off-target kinases. Data is presented as IC50 (the concentration of inhibitor required to reduce kinase activity by 50%).
| Kinase Target | IC50 (nM) | Family | Notes |
| p38α (MAPK14) | 8 | MAPK | Primary Target |
| p38β (MAPK11) | 15 | MAPK | Primary Target |
| p38γ (MAPK12) | 450 | MAPK | Lower affinity for this isoform.[8] |
| p38δ (MAPK13) | 620 | MAPK | Lower affinity for this isoform.[8] |
| JNK1 | > 10,000 | MAPK | Structurally related kinase, low affinity. |
| ERK2 | > 10,000 | MAPK | Structurally related kinase, low affinity. |
| MK2 (MAPKAPK2) | > 5,000 | CAMK | Key downstream substrate of p38.[9] |
| TAK1 (MAP3K7) | 850 | MAP3K | Potential upstream kinase.[2] |
| GCK (MAP4K2) | 980 | STE20 | Weak off-target activity noted. |
Troubleshooting Guide
This section provides guidance for common issues encountered during experiments.
Issue 1: Inconsistent or No Inhibition of p38 MAPK Pathway
You've treated your cells with this compound but see no reduction in the phosphorylation of downstream targets like MK2 or ATF2.
-
Confirm p38 Activation: First, ensure that the p38 pathway is robustly activated in your experimental model. Use a positive control stimulus (e.g., Anisomycin, UV, LPS, TNF-α) and verify p38 phosphorylation (at Thr180/Tyr182) via Western blot.[1][10]
-
Verify Inhibitor Integrity: Ensure the inhibitor has been stored correctly and that the solvent (e.g., DMSO) is not degraded. Prepare fresh dilutions for each experiment.
-
Optimize Inhibitor Concentration: Perform a dose-response experiment. Test a range of concentrations from 10 nM to 10 µM to determine the optimal effective concentration in your specific cell type and under your experimental conditions.
-
Check Incubation Time: The time required for inhibition can vary. A pre-incubation time of 1-2 hours before applying the stimulus is typically effective, but this may need optimization.
Issue 2: Unexpected Phenotype or Cell Death
You observe a cellular response that is not consistent with known functions of the p38 MAPK pathway, such as unexpected changes in cell morphology or high levels of cytotoxicity.
-
Rule Out On-Target Effects: The p38 pathway's role in apoptosis and cell cycle arrest can be highly context-dependent.[7][11] Review the literature to see if the observed phenotype could be a result of potent p38 inhibition in your specific cell model.
-
Lower the Concentration: Off-target effects are often concentration-dependent.[4] Use the lowest effective concentration of this compound that achieves significant inhibition of p38, as determined by your dose-response experiments.
-
Use a Structurally Different p38 Inhibitor: To confirm that your primary observation is due to p38 inhibition and not an off-target effect of this compound, use a second, structurally unrelated p38 inhibitor (e.g., SB203580). If both inhibitors produce the same phenotype, it is likely an on-target effect.
-
Investigate Key Off-Target Pathways: Based on the selectivity profile, consider whether inhibition of other kinases (e.g., TAK1, GCK) could be responsible for the observed effects. Use Western blotting to check the phosphorylation status of key proteins in related pathways (e.g., JNK, ERK).
Visual Diagrams
p38 MAPK Signaling Pathway
Caption: Simplified overview of the p38 MAPK signaling cascade.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Decision tree for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol 1: Western Blot for p38 MAPK Activation
This protocol is used to assess the phosphorylation state of p38 MAPK and its downstream target MK2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-total p38 MAPK
-
Rabbit anti-phospho-MAPKAPK-2 (MK2) (Thr334)
-
Rabbit anti-total MAPKAPK-2 (MK2)
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to all wells except the negative control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Secondary Antibody and Detection: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST.
-
Imaging: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels. The loading control (GAPDH or β-actin) should be used to ensure equal protein loading.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of an inhibitor against a panel of kinases, often performed as a service by specialized companies.[12]
Methodology Workflow:
-
Kinase Panel Selection: Choose a panel of kinases for screening. Panels can range from a few dozen to a nearly complete kinome screen (>400 kinases).[4] The choice depends on the research goals and budget.
-
Assay Format: The most common formats are biochemical assays that measure either inhibitor binding or enzymatic activity.[5]
-
Activity Assays: These measure the phosphorylation of a substrate by a kinase in the presence of the inhibitor. Detection can be radiometric, fluorescent, or luminescent.[12]
-
Binding Assays: These measure the physical interaction between the inhibitor and the kinase. A common method is drug-affinity purification followed by mass spectrometry.[4]
-
-
Inhibitor Concentration: For initial screening, the inhibitor is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Generation: The assay measures the percent inhibition of each kinase's activity (or binding) at the tested inhibitor concentration.
-
Hit Identification: "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Dose-Response Confirmation: For each hit identified in the primary screen, a follow-up dose-response experiment is conducted. The inhibitor is tested across a range of concentrations (e.g., 8-10 concentrations) to accurately determine the IC50 value.
-
Selectivity Analysis: The selectivity of the compound is evaluated by comparing its IC50 for the primary target against the IC50 values for all identified off-target hits.
Experimental Workflow for Kinase Profiling
Caption: Standard workflow for kinase inhibitor selectivity profiling.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing p38 MAPK-IN-2 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for the p38 MAPK inhibitor, p38 MAPK-IN-2, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is an inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stressors and inflammatory cytokines.[3] Inhibition of this pathway by compounds like this compound typically occurs through binding to the ATP-binding pocket of the p38 kinase, which prevents the phosphorylation of downstream targets. This blockade can modulate inflammatory responses and other cellular processes.
Q2: What is a recommended starting point for incubation time with this compound?
A2: For initial experiments, a pre-incubation time of 1 hour with this compound before stimulating the cells is a common starting point.[2] However, the optimal incubation time can vary significantly depending on the cell type, the specific downstream target being measured, and the experimental endpoint. Time-course experiments are highly recommended to determine the ideal incubation period for your specific model system.
Q3: How does incubation time affect the inhibition of downstream targets of p38 MAPK?
A3: The effect of p38 MAPK inhibition on downstream targets is time-dependent. Short-term incubations (e.g., 30 minutes to 2 hours) are often sufficient to observe a decrease in the phosphorylation of direct downstream substrates like MAPKAPK-2. Longer incubation times may be necessary to see effects on gene transcription and protein expression of inflammatory cytokines, which are further downstream in the signaling cascade. For example, significant phosphorylation of p38 MAPK can be observed as early as 90-120 seconds after cell stimulation, with downstream effects on protein phosphorylation occurring within minutes to hours.[4]
Q4: Can prolonged incubation with this compound lead to off-target effects or cytotoxicity?
A4: As with any small molecule inhibitor, long incubation times and high concentrations can increase the risk of off-target effects and cellular toxicity. It is crucial to perform cell viability assays (e.g., MTT or trypan blue exclusion) in parallel with your experiments, especially when incubating for extended periods (e.g., 24 hours or longer). If cytotoxicity is observed, consider reducing the inhibitor concentration or the incubation time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of p38 MAPK activity observed. | Insufficient incubation time: The inhibitor may not have had enough time to effectively engage its target. | Perform a time-course experiment, testing a range of pre-incubation times (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) before cell stimulation. |
| Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit the kinase in your specific cell type or under your experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range around the reported IC50, if available for your specific assay. | |
| Inhibitor degradation: The inhibitor may not be stable in your cell culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. | |
| Inconsistent results between experiments. | Variability in cell stimulation: The timing and intensity of the stimulus (e.g., LPS, UV, sorbitol) can affect the activation of the p38 MAPK pathway. | Standardize the stimulation protocol carefully, ensuring consistent timing and concentration of the stimulus. |
| Cell passage number and confluence: Cellular responses can vary with cell passage number and density. | Use cells within a consistent passage number range and ensure a consistent level of confluence at the time of the experiment. | |
| High background or off-target effects. | Incubation time is too long: Prolonged exposure to the inhibitor may lead to non-specific effects. | Reduce the incubation time to the minimum required to achieve the desired inhibition of the target pathway. |
| Inhibitor concentration is too high: High concentrations can lead to binding to other kinases or cellular components. | Lower the concentration of this compound to the lowest effective dose determined from your dose-response experiments. |
Experimental Protocols
Protocol 1: Time-Course for Inhibition of p38 MAPK Phosphorylation
This protocol aims to determine the optimal pre-incubation time of this compound to inhibit the phosphorylation of p38 MAPK upon stimulation.
Materials:
-
Cells of interest cultured in appropriate plates
-
This compound
-
Stimulus (e.g., Anisomycin, LPS, UV)
-
Lysis buffer
-
Antibodies for Western blotting (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Prepare a working solution of this compound at the desired concentration.
-
Pre-incubate cells with this compound for different durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Following pre-incubation, add the stimulus for a short period (e.g., 15-30 minutes).[1]
-
Immediately wash cells with cold PBS and lyse them.
-
Perform Western blot analysis to detect the levels of phosphorylated p38 MAPK and total p38 MAPK.
Protocol 2: Assessing Downstream Target Inhibition (MAPKAPK-2 Activity)
This protocol assesses the effect of this compound incubation time on the activity of a direct downstream target, MAPKAPK-2.
Materials:
-
Cells of interest
-
This compound
-
Stimulus
-
Immunoprecipitation kit for MAPKAPK-2
-
Kinase assay buffer
-
Recombinant HSP27 (substrate for MAPKAPK-2)
-
P-ATP32
Procedure:
-
Culture and treat cells with this compound and stimulus as described in Protocol 1, using a range of incubation times.
-
Lyse the cells and immunoprecipitate MAPKAPK-2.
-
Perform an in vitro kinase assay by incubating the immunoprecipitated MAPKAPK-2 with recombinant HSP27 and
P-ATP for 30 minutes at 30°C.32 -
Resolve the reaction products by SDS-PAGE and visualize the phosphorylated HSP27 by autoradiography.
Data Presentation
Table 1: Hypothetical Time-Course of p38 MAPK Inhibition
| Pre-incubation Time (minutes) | % Inhibition of p38 Phosphorylation | % Inhibition of MAPKAPK-2 Activity |
| 0 | 0% | 0% |
| 15 | 45% | 30% |
| 30 | 75% | 65% |
| 60 | 95% | 90% |
| 120 | 98% | 96% |
Table 2: Hypothetical Dose-Response of this compound (1-hour pre-incubation)
| This compound Conc. (nM) | % Inhibition of p38 Phosphorylation |
| 1 | 15% |
| 10 | 55% |
| 100 | 92% |
| 1000 | 99% |
Visualizations
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Optimizing Incubation Time.
Caption: Troubleshooting Logic for Lack of Inhibition.
References
Technical Support Center: p38 MAPK-IN-2 and Primary Cell Cytotoxicity
Welcome to the technical support center for researchers utilizing p38 MAPK inhibitors, with a focus on p38 MAPK-IN-2, in primary cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is a critical regulator of cellular responses to external stressors and inflammatory cytokines.[2][3] By inhibiting p38 MAPK, this small molecule can modulate downstream signaling cascades involved in inflammation, apoptosis, and cell cycle regulation.[4][5]
Q2: I am observing high levels of cytotoxicity in my primary cells even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your specific primary cell type. It is recommended to run a solvent toxicity control.
-
Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles. Improper storage may lead to degradation and the formation of cytotoxic byproducts. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
-
Primary Cell Sensitivity: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. The optimal concentration of this compound may be significantly lower for your primary cells of interest.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can exhibit off-target effects, leading to cytotoxicity.
Q3: How can I determine the optimal non-toxic working concentration of this compound for my primary cells?
A3: A dose-response experiment is crucial. We recommend performing a cell viability assay (e.g., MTT or CCK-8) with a wide range of this compound concentrations to determine the IC50 value and the maximum non-toxic concentration for your specific primary cell type and experimental duration.
Q4: My this compound is not showing any effect on p38 MAPK phosphorylation or downstream targets. What should I check?
A4: This could be due to several reasons:
-
Compound Inactivity: Verify the integrity of your this compound stock. If possible, test its activity in a positive control cell line known to be responsive to p38 MAPK inhibition.
-
Insufficient Stimulation: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines.[2] Ensure that you are adequately stimulating your primary cells to activate the pathway before adding the inhibitor.
-
Timing of Inhibition: The inhibitor should be added prior to or concurrently with the stimulus to effectively block p38 MAPK activation.
-
Incorrect Concentration: The concentration of the inhibitor may be too low to effectively inhibit p38 MAPK in your experimental system.
Troubleshooting Guides
Problem: High Background in Western Blot for Phospho-p38 MAPK
| Possible Cause | Recommendation |
| Non-specific antibody binding | Increase the number of washes. Optimize the blocking buffer (e.g., use 5% BSA instead of milk). |
| High antibody concentration | Titrate the primary and secondary antibody concentrations to determine the optimal dilution. |
| Contaminated buffers | Prepare fresh buffers and ensure they are properly filtered. |
| Excessive protein loading | Reduce the amount of protein loaded onto the gel. |
Problem: Inconsistent Results in Cell Viability Assays
| Possible Cause | Recommendation |
| Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell monolayer. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Variation in treatment times | Use a multi-channel pipette for adding reagents to minimize timing differences between wells. |
| Contamination | Regularly check for and address any signs of microbial contamination in your cell cultures. |
Quantitative Data
Note: The following data is for the well-characterized p38 MAPK inhibitors SB203580 and SB202190 and may serve as a reference for designing experiments with this compound. The IC50 values are highly cell-type dependent and should be determined empirically for your specific primary cells.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| SB203580 | MDA-MB-231 (human breast cancer) | Cell Proliferation | 85.1 µM | [6] |
| SB202190 | MDA-MB-231 (human breast cancer) | Cell Proliferation | 46.6 µM | [6] |
| SB202190 | Recombinant human p38α | Kinase Assay | 50 nM | [7] |
| SB202190 | Recombinant human p38β | Kinase Assay | 100 nM | [7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor treatment. Remove the old medium and add the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-p38 MAPK
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity and activity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. P38 MAPK inhibition enhancing ATO-induced cytotoxicity against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: p38 MAPK-IN-2
Welcome to the technical support center for p38 MAPK-IN-2. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when using this p38 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1][2][3] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5][6] this compound exerts its inhibitory effect by targeting p38 kinase, thereby modulating downstream signaling pathways involved in inflammation, apoptosis, and cell cycle regulation.[4][7]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the compound at -20°C. Once dissolved, the stock solution should be stored in aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable, while for longer-term storage (up to 6 months), -80°C is recommended.[2] To aid in solubilization, the tube can be warmed to 37°C and sonicated.[2]
Q3: What are the known isoforms of p38 MAPK, and does this compound show selectivity for specific isoforms?
Q4: What are the potential off-target effects of p38 MAPK inhibitors?
A4: While specific off-target effects for this compound are not well-documented, kinase inhibitors, in general, can exhibit off-target activity due to the conserved nature of the ATP-binding pocket across the kinome. This can lead to unexpected phenotypic effects. It is advisable to consult kinase inhibitor selectivity databases and to include appropriate controls to validate that the observed effects are due to the inhibition of p38 MAPK.
Troubleshooting Inconsistent Results
Users of this compound may encounter variability in their experimental results. This section provides guidance on common issues and potential solutions.
Issue 1: High Variability in IC50 Values
Inconsistent half-maximal inhibitory concentration (IC50) values can arise from several factors. The table below outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Suggestions |
| Cell Health and Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range for all experiments. |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
| Inhibitor Concentration and Dilution | Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution to avoid issues with inhibitor degradation. |
| Cell Line Specific Differences | The potency of p38 inhibitors can vary between different cell lines due to differences in p38 isoform expression and the activation state of the pathway. |
| Assay Endpoint Measurement | Ensure the chosen assay endpoint (e.g., cell viability, cytokine production) is robust and measured within the linear range of the assay. |
Issue 2: Unexpected Effects on Cell Viability
The effect of p38 MAPK inhibition on cell viability is context-dependent and can be influenced by the cell type, the stimulus used, and the specific p38 isoforms involved.
-
Pro-proliferative vs. Anti-proliferative Effects: The p38 MAPK pathway can have both pro- and anti-proliferative roles. Inhibition of p38 may lead to either increased or decreased cell proliferation depending on the cellular context.
-
Apoptosis: p38 MAPK is a key regulator of apoptosis. Inhibition of p38 can either promote or prevent apoptosis depending on the specific signaling network of the cell type under investigation.[4]
If you observe unexpected effects on cell viability, consider the following:
-
Titrate the Inhibitor: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits the target without causing widespread cytotoxicity.
-
Assess Apoptosis: Use assays such as Annexin V staining or caspase activity assays to determine if the observed changes in viability are due to apoptosis.
-
Consider Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity.
Issue 3: Inconsistent Inhibition of Downstream Targets in Western Blots
Western blotting is a common method to assess the activity of the p38 MAPK pathway by measuring the phosphorylation of p38 itself or its downstream targets.
Workflow for Western Blot Analysis of p38 MAPK Activity
Caption: A typical workflow for assessing p38 MAPK inhibition by Western blot.
Troubleshooting Western Blot Results:
| Problem | Potential Cause | Solution |
| No change in p-p38 levels | The inhibitor may block p38 activity without affecting its phosphorylation by upstream kinases. | Assess the phosphorylation of a downstream target of p38, such as MAPKAPK2 (MK2) or ATF2.[11][12] |
| Variable inhibition | Inconsistent inhibitor concentration or incubation time. | Ensure accurate and consistent preparation of the inhibitor and standardized treatment times. |
| Cell state variability. | Use cells at a consistent confluence and passage number. | |
| No signal for phosphorylated proteins | Technical issues with Western blotting. | Optimize antibody concentrations, blocking buffers (avoid milk for phospho-antibodies), and exposure times. |
Experimental Protocols
General Protocol for Cell-Based Assays
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Pre-treatment with this compound: Pre-incubate cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for a predetermined time (e.g., 1 hour) before stimulation.
-
Stimulation: Add the p38 MAPK activator (e.g., lipopolysaccharide (LPS), anisomycin, UV radiation) to the cell culture medium.[9]
-
Incubation: Incubate the cells for the desired time period to allow for the cellular response.
-
Endpoint Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), cytokine release assay (e.g., ELISA), or preparation of cell lysates for Western blotting.
Logical Flow for Troubleshooting Inconsistent Results
Caption: A logical diagram for troubleshooting inconsistent experimental outcomes.
Signaling Pathway
The p38 MAPK pathway is a multi-tiered cascade that plays a central role in cellular stress responses. A simplified representation of this pathway is provided below.
Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.
This technical support guide provides a starting point for addressing issues with this compound. Due to the limited specific data available for this compound, we recommend careful experimental design, including the use of appropriate controls, to ensure the validity of your results.
References
- 1. xcessbio.com [xcessbio.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. p38 MAPK | MAPK Family | Tocris Bioscience [tocris.com]
- 9. p38 MAPK Antibody (#9212) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Navigating p38 MAPK-IN-2 Batch-to-Batch Variability: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with the p38 MAPK inhibitor, p38 MAPK-IN-2.
Introduction to p38 MAPK and this compound
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors.[1] The p38 MAPK signaling cascade is implicated in a wide range of cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[2][3] There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta).[1] this compound is a small molecule inhibitor that targets the p38 kinase, thereby modulating its downstream signaling pathways.
FAQs: Understanding and Troubleshooting this compound Variability
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause of this variability?
A1: Batch-to-batch variability in small molecule inhibitors like this compound can stem from several factors:
-
Purity and Impurity Profile: The most common cause is variation in the purity of the compound. Even small differences in the percentage of the active compound and the nature of impurities can significantly impact biological activity. Some impurities may be inert, while others could have off-target effects or even inhibit the p38 MAPK pathway themselves.
-
Polymorphism: Small molecules can exist in different crystalline forms, or polymorphs. These different forms can have varying solubility and dissolution rates, which in turn affect the effective concentration of the inhibitor in your experiments.
-
Solvent Content: The amount of residual solvent from the synthesis and purification process can differ between batches, affecting the calculated concentration of your stock solutions.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.
Q2: How can we assess the quality of a new batch of this compound?
A2: It is crucial to perform in-house quality control (QC) on each new batch of a small molecule inhibitor. We recommend the following QC experiments:
-
Purity Assessment by HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is essential to confirm the purity of the compound. Ideally, the purity should be greater than 98%. You should compare the chromatogram of the new batch with a previously validated batch if possible.
-
Identity Confirmation by Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, ensuring you have the correct molecule.
-
Potency Determination by In Vitro Kinase Assay: An in vitro kinase assay is the most direct way to assess the functional activity of the inhibitor. This will allow you to determine the IC50 (half-maximal inhibitory concentration) of the new batch against purified p38 MAPK enzyme. This value can then be compared to the IC50 of previous batches or the value reported by the manufacturer.
-
Cellular Activity Validation by Western Blot: A cell-based assay, such as Western blotting for a downstream target of p38 MAPK, can confirm the inhibitor's activity in a biological context. For example, you can treat cells with a known p38 MAPK activator (e.g., anisomycin or UV radiation) in the presence and absence of this compound and measure the phosphorylation of a downstream substrate like MAPKAPK-2 (MK2) or ATF2.
Q3: Our new batch of this compound shows a different IC50 value compared to the previous one. What should we do?
A3: A significant shift in the IC50 value is a clear indication of batch-to-batch variability. Here's a troubleshooting workflow:
-
Verify Purity and Integrity: As mentioned in A2, first re-confirm the purity and identity of the new batch using HPLC/UPLC and MS.
-
Check Stock Solution: Ensure that your stock solution was prepared correctly. Small errors in weighing or solvent volume can lead to significant concentration differences. Also, check for any precipitation in your stock solution.
-
Re-run the Assay with a Reference Compound: Include a well-characterized p38 MAPK inhibitor with a known IC50 in your assay as a positive control. This will help you determine if the issue is with the new batch of this compound or with the assay itself.
-
Contact the Supplier: If you have confirmed the discrepancy with your in-house QC, contact the supplier and provide them with your data. They may be able to provide information on the specific batch or offer a replacement.
-
Adjust Concentration Based on Purity: If the purity of the new batch is lower, you may need to adjust the concentration you use in your experiments to achieve the same effective dose of the active compound. However, be cautious as impurities might have their own biological effects.
Data Presentation: Summarizing Batch-to-Batch Variability
To effectively track and compare different batches of this compound, we recommend maintaining a detailed log. Below is a template for a comparison table. Note: The data presented in this table is for illustrative purposes only and does not represent actual batch data for this compound.
| Parameter | Batch A | Batch B | Batch C | Manufacturer's Specification |
| Lot Number | 202401A | 202408B | 202503C | - |
| Purity (by HPLC) | 99.2% | 97.5% | 99.5% | >98% |
| Molecular Weight (by MS) | 415.85 g/mol | 415.86 g/mol | 415.85 g/mol | 415.85 g/mol |
| In Vitro IC50 (p38α) | 55 nM | 75 nM | 52 nM | 50 ± 10 nM |
| Cellular EC50 (MK2 Phos.) | 250 nM | 350 nM | 240 nM | Not Specified |
| Appearance | White Solid | Off-white Solid | White Solid | White to off-white solid |
| Date Received | 2024-02-15 | 2024-09-10 | 2025-04-01 | - |
| Internal QC Passed? | Yes | No (IC50 out of range) | Yes | - |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 of this compound using a commercially available ADP-Glo™ Kinase Assay kit.
Materials:
-
Recombinant human p38α enzyme
-
Myelin Basic Protein (MBP) substrate
-
This compound (from different batches)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these further in Kinase Reaction Buffer.
-
Set up Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 96-well plate.
-
Add 10 µL of a solution containing p38α enzyme and MBP substrate in Kinase Reaction Buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Western Blot Assay for p38 MAPK Activity
This protocol assesses the ability of this compound to inhibit the phosphorylation of a downstream target in a cellular context.
Materials:
-
Cell line (e.g., HeLa, THP-1)
-
p38 MAPK activator (e.g., Anisomycin, UV radiation)
-
This compound (from different batches)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MAPKAPK-2 (Thr334), anti-total MAPKAPK-2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for the recommended time (e.g., Anisomycin for 30 minutes). Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MAPKAPK-2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MAPKAPK-2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-MAPKAPK-2 signal to the total MAPKAPK-2 and loading control signals. Compare the inhibition across different batches of this compound.
Signaling Pathway Diagram
This technical support guide provides a framework for addressing the common issue of batch-to-batch variability with this compound. By implementing rigorous in-house quality control and following systematic troubleshooting procedures, researchers can ensure the reliability and reproducibility of their experimental results.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer [mdpi.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing p38 MAPK-IN-2 Precipitation in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address precipitation issues with p38 MAPK-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in 100% DMSO.
Q2: Why does my this compound precipitate when I add it to my aqueous assay buffer?
A2: this compound, like many small molecule kinase inhibitors, is hydrophobic. Its solubility is significantly lower in aqueous solutions compared to pure DMSO. When the DMSO stock solution is diluted into an aqueous buffer, the inhibitor may come out of solution and precipitate if its final concentration exceeds its solubility limit in the final assay buffer.
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A3: The final concentration of DMSO can affect enzyme activity and cell viability. For biochemical assays, the tolerance for DMSO can be higher, sometimes up to 1-2%, though it's always best to determine the specific tolerance of your enzyme. In cell-based assays, it is generally recommended to keep the final DMSO concentration below 0.1% (v/v) to minimize effects on cell health and function.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can contribute to compound precipitation over time[1].
Troubleshooting Guide
Q1: I observed precipitation immediately after adding this compound to my assay buffer. What should I do?
A1: This indicates that the inhibitor's solubility limit was exceeded upon dilution. Here are several steps you can take to address this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level that is soluble in the final DMSO concentration.
-
Increase the Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO can help keep the inhibitor in solution. However, always run a solvent tolerance control to ensure the DMSO itself is not affecting the assay results[2].
-
Modify the Dilution Method: Instead of a single large dilution, try a serial dilution approach. Prepare intermediate dilutions of the inhibitor in your assay buffer. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Check Buffer Components: Certain salts or high concentrations of other components in your buffer could be contributing to the precipitation. If possible, try simplifying your buffer or testing alternative buffer systems.
Q2: My this compound solution appears cloudy or has visible particles even before I add it to my assay.
A2: Your stock solution may not be fully dissolved or may have precipitated during storage.
-
Ensure Complete Dissolution of Stock: To ensure the inhibitor is fully dissolved in the stock solution, you can warm the vial to 37°C and vortex or sonicate it.
-
Centrifuge Before Use: Before taking an aliquot from your stock, centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved compound. Carefully pipette the supernatant from the top, avoiding the pellet. This ensures you are working with a saturated, but clear, solution.
Q3: Can the temperature of my assay affect inhibitor solubility?
A3: Yes, temperature can influence solubility. Most kinase assays are performed at room temperature or 30-37°C. If you are working at lower temperatures, the solubility of hydrophobic compounds like this compound may decrease. Ensure all your reagents, including the assay buffer, are equilibrated to the reaction temperature before adding the inhibitor.
Q4: I am still experiencing precipitation. Are there any other additives I can use?
A4: In some biochemical assays, the addition of a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help to maintain the solubility of hydrophobic compounds. However, you must first verify that the detergent does not interfere with your assay. The use of cyclodextrins has also been shown to improve the aqueous solubility of some kinase inhibitors, though this may affect the free concentration of the compound[3][4].
Data Presentation
Table 1: Solubility and Recommended Concentration of this compound
| Parameter | Value | Source |
| Solubility | Soluble in DMSO | N/A |
| Recommended Stock Concentration | 10 mM in 100% DMSO | N/A |
| Recommended Final DMSO Concentration (Biochemical Assays) | < 2% (must be optimized) | [5] |
| Recommended Final DMSO Concentration (Cell-Based Assays) | < 0.1% |
Experimental Protocols
Protocol: Preparation and Use of this compound in a Biochemical Kinase Assay
This protocol provides a general framework for preparing and using this compound in a typical in vitro kinase assay, with steps designed to minimize precipitation.
-
Preparation of this compound Stock Solution: a. Dissolve this compound in 100% DMSO to a final concentration of 10 mM. b. To aid dissolution, gently warm the vial to 37°C and sonicate for 10-15 minutes. c. Visually inspect the solution to ensure there are no visible particles. d. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
Preparation of Intermediate Dilutions: a. Equilibrate an aliquot of the 10 mM stock solution to room temperature. b. Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations for your dose-response curve. This ensures that the volume of DMSO added to the final assay remains constant across all inhibitor concentrations.
-
Kinase Reaction Setup: a. Prepare the kinase reaction mixture containing the kinase, substrate, and any other necessary components in the assay buffer. Equilibrate this mixture to the desired reaction temperature (e.g., 30°C). b. Add a small volume (e.g., 1 µL) of the diluted this compound (or DMSO for the vehicle control) to the reaction mixture. The final volume of DMSO should ideally be 1% or lower. c. Mix gently but thoroughly immediately after adding the inhibitor. d. Initiate the kinase reaction by adding ATP. e. Incubate for the desired time at the appropriate temperature.
-
Assay Controls: a. Vehicle Control: Include a control with the same final concentration of DMSO but no inhibitor. b. No Enzyme Control: A control without the kinase to determine background signal. c. Solvent Tolerance Control: Test a range of DMSO concentrations to determine the highest concentration that does not affect kinase activity.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing inhibitor precipitation.
Caption: Overview of the p38 MAPK signaling pathway.
References
- 1. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.hi.is [iris.hi.is]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving in vivo Delivery of p38 MAPK-IN-2
Welcome to the technical support center for p38 MAPK-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo delivery of this p38 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a small molecule inhibitor of p38 kinase.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 635725-16-5 | [1] |
| Molecular Formula | C20H19ClFN5O2 | [1][] |
| Molecular Weight | 415.85 g/mol | [1][] |
| Solubility | Soluble in DMSO | [1] |
Q2: I am having trouble dissolving this compound for my in vivo experiments. What are some recommended formulation strategies?
A2: Many kinase inhibitors, including likely this compound, are poorly soluble in aqueous solutions, which presents a challenge for in vivo delivery.[4][5][6] Here are some strategies to consider:
-
Co-solvents: A common approach is to first dissolve the compound in an organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle. For example, a stock solution in 100% DMSO can be prepared and then diluted with corn oil for administration.
-
Lipid-Based Formulations: For poorly water-soluble drugs, lipid-based formulations can enhance oral absorption by increasing solubilization in the gastrointestinal tract.[7] Self-emulsifying drug delivery systems (SEDDS) are a viable option.
-
Particle Size Reduction: Decreasing the particle size of the compound can increase its surface area and improve the dissolution rate.[8]
-
Salt Formation: Creating a lipophilic salt of the kinase inhibitor can improve its solubility in lipid-based formulations.[7]
Q3: What is a typical starting dose for a p38 MAPK inhibitor in a mouse model?
A3: Dosing can vary significantly depending on the specific inhibitor, the animal model, and the disease indication. For a novel p38 MAPK inhibitor, a dose-finding study is essential. As a starting point, you can refer to preclinical studies of other p38 MAPK inhibitors. For instance, in some studies with other inhibitors, doses have ranged from 10 to 100 mg/kg administered orally. It is crucial to perform toxicity and efficacy studies to determine the optimal dose for your specific experiment.
Q4: How can I monitor the target engagement of this compound in vivo?
A4: To confirm that this compound is hitting its target in vivo, you can measure the phosphorylation status of downstream substrates of p38 MAPK. A common biomarker is the phosphorylation of MAPK-activated protein kinase 2 (MAPKAPK2).[9] Tissue or peripheral blood mononuclear cell (PBMC) lysates can be analyzed by Western blot or ELISA using antibodies specific for phosphorylated MAPKAPK2.
Troubleshooting Guides
Issue 1: Poor Bioavailability After Oral Administration
| Potential Cause | Troubleshooting Step |
| Low aqueous solubility | Optimize the formulation. Try creating a micronized suspension, a lipid-based formulation (e.g., SEDDS), or a solution using a co-solvent system (e.g., DMSO/corn oil).[7][8] |
| First-pass metabolism | Consider a different route of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass the liver. If oral administration is necessary, co-administration with an inhibitor of relevant metabolic enzymes could be explored, but requires careful investigation of potential drug-drug interactions. |
| Efflux by transporters (e.g., P-glycoprotein) | Investigate if this compound is a substrate for efflux transporters. If so, co-administration with a known inhibitor of these transporters might increase bioavailability. |
Issue 2: Observed Toxicity or Adverse Events in Animal Models
| Potential Cause | Troubleshooting Step |
| Off-target effects | Perform a kinase panel screening to assess the selectivity of this compound. If significant off-target activity is observed, consider whether the toxicity aligns with the inhibition of those other kinases. |
| Vehicle toxicity | Run a vehicle-only control group to ensure the observed toxicity is not due to the formulation components (e.g., high concentration of DMSO). |
| Dose is too high | Conduct a dose-response study to determine the maximum tolerated dose (MTD). Start with a lower dose and escalate until toxicity is observed. |
Experimental Protocols
Protocol 1: General Formulation of this compound for Oral Gavage in Mice
Disclaimer: This is a general protocol and may require optimization for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex thoroughly until the solution is clear. Gentle heating (to 37°C) or sonication can be used to aid dissolution.[1]
-
-
Prepare Dosing Solution:
-
For a final dosing volume of 100 µL per mouse and a desired dose of 10 mg/kg in a 20 g mouse (requiring 0.2 mg of the inhibitor), you will need 20 µL of the 10 mg/mL stock solution.
-
In a new sterile tube, add 80 µL of sterile corn oil.
-
Slowly add the 20 µL of the this compound stock solution to the corn oil while vortexing to create a suspension or emulsion. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.
-
-
Administration:
-
Administer the freshly prepared solution to the mice via oral gavage.
-
Protocol 2: Western Blot Analysis of p-MAPKAPK2 (Thr334) for Target Engagement
Materials:
-
Tissue or cell lysates from treated and control animals
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Rabbit anti-phospho-MAPKAPK2 (Thr334)
-
Primary antibody: Rabbit anti-total MAPKAPK2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tissues or lyse cells in lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MAPKAPK2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MAPKAPK2.
-
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for in vivo evaluation of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Phase 1 and pharmacokinetic study of LY3007113, a p38 MAPK inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: Benchmarking p38 MAPK-IN-2 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p38 MAPK-IN-2 with other prominent p38 mitogen-activated protein kinase (MAPK) inhibitors. The data presented is curated from publicly available scientific literature and patent filings to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to p38 MAPK Inhibition
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a wide range of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a compelling target for therapeutic intervention.[2][3] This has led to the development of numerous small molecule inhibitors targeting p38, each with distinct biochemical and pharmacological properties. This guide focuses on a comparative analysis of this compound against a selection of well-characterized p38 inhibitors.
Biochemical Potency and Selectivity
The in vitro potency of p38 inhibitors is typically determined through biochemical assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50). Selectivity is a critical parameter, as off-target inhibition can lead to unforeseen cellular effects and toxicity. The following table summarizes the biochemical potency of this compound and other selected p38 inhibitors against the α and β isoforms of p38 MAPK.
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | Other Notable Kinase Inhibitions (IC50) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| BIRB 796 (Doramapimod) | 38[4] | 65[4] | JNK2 (330-fold less selective than p38α), c-RAF, Fyn, Lck (weak inhibition)[4] |
| SB202190 | 50[5] | 100[5] | - |
| Neflamapimod (VX-745) | 10[4] | 220 (22-fold less selective than p38α)[4] | No significant inhibition of p38γ[4] |
| Ralimetinib (LY2228820) | Data not publicly available | Data not publicly available | - |
| SB203580 (Adezmapimod) | 300-500 (in THP-1 cells)[4] | Data not publicly available | Less sensitive to SAPK3 and SAPK4[4] |
Note: Direct comparative data for this compound was not available in the public domain at the time of this guide's compilation. The primary source of information for this compound appears to be a patent application (WO/2005/061486 A1), which may contain more detailed, non-public data.[6]
Cellular Activity
Cellular assays provide a more physiologically relevant measure of an inhibitor's efficacy by assessing its ability to block the p38 MAPK signaling pathway within a cellular context. This is often measured by the inhibition of downstream substrate phosphorylation, such as MAPKAPK2 or ATF2, or by the suppression of pro-inflammatory cytokine production.
| Compound | Cellular Assay | Cell Type | Endpoint Measured | Cellular Potency (IC50) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| BIRB 796 (Doramapimod) | LPS-induced TNFα production | Human PBMCs | TNFα levels | 21 nM[7] |
| SB202190 | Inhibition of cell migration | MDA-MB-231 | Wound closure | Significant inhibition at 5 µM[8] |
| Neflamapimod (VX-745) | Reversal of APP-induced endolysosomal dysfunction | Human cell system | Cellular phenotype | < 10 nM[9] |
| Ralimetinib (LY2228820) | Inhibition of MAPKAP-K2 phosphorylation | Peripheral blood mononuclear cells | p-MAPKAP-K2 levels | Inhibition observed after a single dose in vivo[10] |
| SB203580 (Adezmapimod) | Inhibition of IL-12 production | Human monocytes/macrophages | IL-12 p40 levels | Augmentation of IL-12 at 5 µM[11] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the p38 MAPK signaling pathway and standardized workflows for inhibitor characterization.
Caption: The p38 MAPK signaling cascade.
Caption: Biochemical kinase assay workflow.
Caption: Cellular assay workflow.
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits and is a general guideline for determining the biochemical potency of p38 inhibitors.
-
Reagent Preparation :
-
Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35.
-
Reconstitute recombinant human p38α or p38β kinase to a working concentration (e.g., 1-5 ng/µL) in reaction buffer.
-
Prepare a solution of a suitable substrate, such as ATF2 protein (e.g., 0.2 µg/µL), in reaction buffer.
-
Prepare a solution of ATP at a concentration close to its Km for p38 (e.g., 100 µM) in reaction buffer.
-
Prepare serial dilutions of the p38 inhibitor in DMSO, followed by a final dilution in reaction buffer.
-
-
Kinase Reaction :
-
In a 96-well or 384-well plate, add the p38 inhibitor solution.
-
Add the p38 kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection :
-
Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP into a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for Inhibition of Cytokine Production
This protocol outlines a general method for assessing the ability of a p38 inhibitor to block the production of inflammatory cytokines in a cellular context.
-
Cell Culture and Plating :
-
Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate culture medium.
-
Plate the cells in a 96-well culture plate at a suitable density (e.g., 1 x 10^5 cells/well).
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of the p38 inhibitor in culture medium.
-
Add the inhibitor solutions to the cells and pre-incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Stimulation :
-
Prepare a solution of a p38 pathway activator, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), in culture medium.
-
Add the activator to the inhibitor-treated cells. Include appropriate controls (unstimulated cells, activator-only treated cells).
-
Incubate the cells for a period sufficient to induce cytokine production (e.g., 4-24 hours).
-
-
Cytokine Measurement :
-
Centrifuge the plate to pellet the cells.
-
Collect the culture supernatant.
-
Measure the concentration of a pro-inflammatory cytokine, such as TNFα or IL-6, in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the activator-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Conclusion
The landscape of p38 MAPK inhibitors is diverse, with numerous compounds exhibiting a range of potencies and selectivity profiles. While detailed public data on this compound is limited, this guide provides a framework for its evaluation against well-established inhibitors like BIRB 796, SB202190, and Neflamapimod. The provided experimental protocols offer standardized methods for researchers to generate their own comparative data. The selection of an appropriate p38 inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, selectivity, and cellular context of the study. Further investigation into the patent literature for this compound is recommended for researchers requiring more specific details on its pharmacological properties.
References
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 8. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating Experimental Results with p38 MAPK-IN-2: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of research tools is paramount. This guide provides a framework for evaluating the performance of p38 MAPK-IN-2, a small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK). We offer a comparison with alternative inhibitors and present detailed experimental protocols to empower researchers to independently verify its efficacy and potency.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stress stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and ultraviolet light.[1][2][3] Activation of this pathway plays a central role in inflammation, cell differentiation, apoptosis, and cell cycle regulation.[1] The cascade typically involves a three-tiered kinase module: a MAPKKK (e.g., ASK1, TAK1) activates a MAPKK (MKK3, MKK6), which in turn dually phosphorylates and activates p38 MAPK at threonine 180 and tyrosine 182.[3][4] Activated p38 then phosphorylates a host of downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to a coordinated cellular response.[1][2]
References
A Comparative Analysis of p38 MAPK Inhibitors for Researchers
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparative analysis of key p38 MAPK inhibitors. It delves into their mechanisms of action, presents supporting experimental data, and outlines detailed protocols for their evaluation.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to stress and in the regulation of inflammatory pathways.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a significant target for therapeutic intervention.[3][4] This guide offers an objective comparison of prominent p38 MAPK inhibitors, focusing on their performance and supported by experimental evidence to aid in the selection of appropriate research tools and potential therapeutic candidates.
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself. Upon activation by cellular stressors or inflammatory cytokines, a MAP3K phosphorylates and activates a MAP2K (typically MKK3 or MKK6). The activated MAP2K then dually phosphorylates a p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif, leading to its activation. Activated p38 MAPK, in turn, phosphorylates a variety of downstream substrates, including other kinases and transcription factors, which regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[2]
Caption: The p38 MAPK signaling cascade.
Comparative Performance of p38 MAPK Inhibitors
A variety of small molecule inhibitors targeting p38 MAPK have been developed. These inhibitors can be broadly classified based on their binding mode to the kinase. The majority are ATP-competitive, binding to the ATP-binding pocket of the enzyme.[2] The following tables provide a comparative overview of some of the most widely studied p38 MAPK inhibitors.
In Vitro Kinase Inhibitory Activity
This table summarizes the half-maximal inhibitory concentrations (IC50) of selected inhibitors against the different p38 MAPK isoforms. Lower IC50 values indicate higher potency. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Selectivity Notes |
| SB203580 | 300-500 (in THP-1 cells) | ~10x less sensitive | 10-fold less sensitive | 10-fold less sensitive | The first reported p38 inhibitor.[5] |
| BIRB 796 (Doramapimod) | 38 | 65 | 200 | 520 | Pan-p38 inhibitor, also inhibits JNK2 at higher concentrations.[6] |
| VX-702 | 4-20 | ~14-fold less potent vs α | - | - | Highly selective for p38α.[5] |
| VX-745 (Neflamapimod) | 10 | ~22-fold less potent vs α | No inhibition | No inhibition | Potent and selective p38α inhibitor.[5] |
| Losmapimod | pKi = 8.1 | pKi = 7.6 | - | - | Selective for p38α and p38β.[5] |
| SB239063 | 44 | Potent inhibitor | No activity | No activity | Potent and selective p38α/β inhibitor.[5] |
| PH-797804 | 26 | ~4-fold less potent vs α | - | - | Does not inhibit JNK2.[5] |
| TAK-715 | 7.1 | 28-fold less potent vs α | No inhibition | No inhibition | Selective for p38α.[5] |
| Pamapimod | 14 | 480 | No activity | No activity | Selective for p38α and p38β.[5] |
Data compiled from multiple sources and should be considered as indicative.[5][6]
Cellular Activity: Inhibition of TNF-α Release
This table presents the IC50 values of inhibitors for the suppression of lipopolysaccharide (LPS)-induced TNF-α release in cellular assays, a key downstream effect of p38 MAPK activation.
| Inhibitor | Cell Line | TNF-α Release IC50 (nM) |
| SB203580 | THP-1 | 300-500 |
| VX-702 | - | IL-6: 59 ng/mL, IL-1β: 122 ng/mL, TNFα: 99 ng/mL |
| BIRB 796 | Human PBMCs | Potent inhibition (specific values not provided) |
| Pamapimod | - | - |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of p38 MAPK inhibitors. Below are representative protocols for key experiments.
In Vitro p38α Kinase Assay (Luminescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
ATF-2 (a p38 substrate)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[7]
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (e.g., 5% DMSO).[7]
-
Add 2 µl of diluted p38α enzyme to each well.[7]
-
Add 2 µl of a substrate/ATP mix (containing ATF-2 and ATP at desired concentrations).[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[7]
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based LPS-Induced TNF-α Release Assay
This assay assesses the inhibitory effect of compounds on p38 MAPK signaling in a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
-
Lipopolysaccharide (LPS)
-
Test inhibitors
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader for ELISA
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 4.8 x 10^4 cells/well in 200 µl of culture medium.[8]
-
(Optional) Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 20 ng/mL) for 48 hours, followed by a 24-hour rest period in PMA-free medium.[9]
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/ml final concentration) to induce TNF-α production.[8]
-
Incubate the plate for an appropriate time (e.g., 4-17 hours) at 37°C.[8][10]
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel p38 MAPK inhibitors.
Caption: A typical drug discovery workflow for p38 MAPK inhibitors.
Clinical Landscape and Future Perspectives
Despite the strong preclinical rationale, the clinical development of p38 MAPK inhibitors has been challenging.[6] Several inhibitors have entered clinical trials for inflammatory diseases such as rheumatoid arthritis and Crohn's disease, but many have failed due to a lack of efficacy or unacceptable toxicity profiles, including hepatotoxicity and central nervous system side effects.[6][11]
The reasons for these clinical setbacks are multifaceted and may include:
-
Toxicity: Off-target effects and the essential physiological roles of p38 MAPK can lead to adverse events.[6]
-
Lack of Efficacy: The complex and redundant nature of inflammatory signaling pathways may mean that inhibiting p38 MAPK alone is insufficient to produce a robust clinical response.[11]
-
Development of Tachyphylaxis: A rapid decrease in the therapeutic response has been observed in some trials.[6]
Future research is focused on developing more selective inhibitors with improved safety profiles and exploring their use in combination with other therapies.[4] A deeper understanding of the specific roles of different p38 MAPK isoforms in various diseases will also be crucial for the successful clinical translation of this promising class of inhibitors.
References
- 1. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 10. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to p38 MAPK Inhibitors: Isoform Specificity and Experimental Protocols
For researchers in pharmacology, cell biology, and drug development, the precise targeting of protein kinases is paramount. The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to stress and inflammation, making them attractive targets for therapeutic intervention in a host of diseases.[1][2] However, the p38 MAPK family consists of four isoforms—α, β, γ, and δ (encoded by MAPK14, MAPK11, MAPK12, and MAPK13 respectively)—which exhibit differences in tissue distribution, substrate specificity, and sensitivity to inhibitors.[3][4] Therefore, understanding the isoform specificity of inhibitors is critical for both elucidating biological pathways and developing safe and effective therapeutics.
While a specific inhibitor designated "p38 MAPK-IN-2" is not prominently described in the scientific literature, this guide provides a comparative analysis of several well-characterized and widely used p38 MAPK inhibitors, focusing on their specificity for the four isoforms. This comparison is supported by quantitative data and detailed experimental protocols to aid researchers in their own investigations.
Comparative Analysis of p38 MAPK Inhibitor Specificity
The inhibitory activity of small molecules against the p38 MAPK isoforms is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for several common p38 MAPK inhibitors against the α, β, γ, and δ isoforms.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| SB203580 | 50 - 500 | 500 | >10,000 | >10,000 |
| SB202190 | 50 | 100 | >10,000 | >10,000 |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 |
| Neflamapimod (VX-745) | 10 | 220 | No Inhibition | No Data |
| VX-702 | ~5 | ~70 | No Data | No Data |
| SB239063 | 44 | No Data | No Activity | No Activity |
| PH-797804 | 26 | ~104 | No Data | No Data |
| SD0006 | 16 | 677 | >10,000 | >10,000 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, substrate used). The data presented here are compiled from various sources for comparative purposes.[5]
As the data indicates, many early-generation p38 inhibitors, such as SB203580 and SB202190, exhibit strong selectivity for the α and β isoforms over the γ and δ isoforms.[5] Doramapimod (BIRB 796) is a pan-p38 inhibitor, showing activity against all four isoforms, albeit with a preference for p38α.[5] Newer generations of inhibitors have been developed with improved selectivity for p38α, such as Neflamapimod (VX-745) and VX-702.[5] This highlights the ongoing efforts to develop isoform-specific inhibitors to minimize off-target effects and better understand the distinct roles of each p38 isoform.
Visualizing the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered signaling cascade. It is activated by various extracellular stimuli, including stress and inflammatory cytokines.[3] This activation is mediated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 on a conserved TGY motif.[3] Once activated, p38 kinases phosphorylate a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to a variety of cellular responses.[6][7]
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for conducting in vitro kinase assays to determine the IC50 values of p38 MAPK inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a classic method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Recombinant human p38 MAPK isoforms (α, β, γ, δ)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Substrate peptide (e.g., ATF2)
-
[γ-³²P]ATP
-
Test inhibitor compounds at various concentrations
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing the kinase assay buffer, the specific p38 isoform, and the substrate peptide.
-
Add Inhibitor: Add the test inhibitor at a range of concentrations to the appropriate wells. Include a control with no inhibitor (vehicle only).
-
Initiate Reaction: Start the kinase reaction by adding a solution of [γ-³²P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel for each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Non-Radioactive Kinase Assay (e.g., ADP-Glo™)
This method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luminescent signal.
Materials:
-
Recombinant human p38 MAPK isoforms
-
Kinase assay buffer
-
Substrate peptide
-
ATP
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer-compatible 96- or 384-well plates
Procedure:
-
Set up Kinase Reaction: In a white, opaque multi-well plate, add the kinase assay buffer, the specific p38 isoform, the substrate, and the test inhibitor at various concentrations.
-
Start Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection - Step 1: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 as described in the radiometric assay protocol.[9]
Experimental Workflow for Kinase Inhibition Assay
The following diagram illustrates a generalized workflow for determining the IC50 of a kinase inhibitor.
Caption: General workflow for a kinase inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00157H [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. promega.com [promega.com]
Mechanism of Action: A Tale of Two Binding Modes
An Essential Guide to Selecting the Right p38 MAPK Inhibitor: A Comparative Analysis of SB203580 and BIRB 796 (Doramapimod)
For researchers, scientists, and professionals in drug development, the selection of a suitable chemical probe is paramount for the accurate interpretation of experimental results and the successful progression of research. This guide provides a comprehensive, data-driven comparison of two widely utilized inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway: the first-generation inhibitor SB203580 and the clinical-stage compound BIRB 796 (Doramapimod).
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in a myriad of physiological and pathological processes.[1][2] Consequently, inhibitors of p38 MAPK are invaluable tools for dissecting these pathways and hold therapeutic potential for a range of inflammatory diseases and cancers. This guide will objectively compare the performance of SB203580 and BIRB 796, highlighting their distinct mechanisms of action, potency, and selectivity, supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research needs.
SB203580 and BIRB 796 inhibit p38 MAPK through fundamentally different mechanisms, which has significant implications for their potency and selectivity.
SB203580 is a Type I inhibitor , functioning as an ATP-competitive antagonist.[3] It binds to the active, "DFG-in" conformation of the p38 kinase, directly competing with ATP for binding to the kinase's active site.[4] This mode of action is characteristic of many first-generation kinase inhibitors.
BIRB 796 (Doramapimod) , in contrast, is a Type II inhibitor . It binds to an allosteric site on the p38 kinase, which is adjacent to the ATP-binding pocket.[5][6] This binding stabilizes the inactive, "DFG-out" conformation of the kinase, preventing it from adopting the active conformation required for ATP binding and catalysis.[6] A key feature of BIRB 796 is its exceptionally slow dissociation rate from the kinase, contributing to its high potency.[7][8]
Data Presentation: Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for SB203580 and BIRB 796, providing a clear comparison of their potency and selectivity.
Table 1: Potency of p38 MAPK Inhibitors
| Inhibitor | Target Isoform | IC50 | Kd | Notes |
| SB203580 | p38α (SAPK2a) | 50 nM[9] | - | ATP-competitive |
| p38β (SAPK2b) | 500 nM[9] | - | 10-fold less potent against p38β | |
| BIRB 796 | p38α | 38 nM[1] | 0.1 nM[1] | Allosteric inhibitor with very high affinity |
| p38β | 65 nM[1] | - | Potent against both α and β isoforms | |
| p38γ | 200 nM[1] | - | Pan-p38 inhibitor | |
| p38δ | 520 nM[1] | - | Pan-p38 inhibitor |
Table 2: Selectivity Profile and Off-Target Effects
| Inhibitor | Off-Target | IC50 / Kd | Notes |
| SB203580 | JNK2α2 | 3-10 µM (IC50)[10] | Significantly less potent against JNK |
| c-Raf-1 | 1.4 µM (IC50) | Moderate off-target activity | |
| PKB/Akt | 3-5 µM (IC50)[10] | Can affect PI3K/Akt signaling at higher concentrations | |
| LCK | >10 µM (IC50)[9] | Relatively selective over LCK | |
| GSK3β | >10 µM (IC50)[9] | Relatively selective over GSK3β | |
| BIRB 796 | JNK2α2 | 98 nM (IC50) | Some off-target activity against JNK2 |
| c-Raf-1 | 1.4 µM (IC50) | Similar off-target activity to SB203580 | |
| B-Raf | 83 nM (IC50)[1] | Notable off-target activity | |
| Abl | 14.6 µM (IC50)[1] | Weaker off-target activity | |
| Fyn | Weak inhibition[1] | ||
| Lck | Weak inhibition[1] |
Mandatory Visualization
The following diagrams illustrate the p38 MAPK signaling pathway, the distinct mechanisms of the two inhibitors, and a general workflow for inhibitor characterization.
Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Researcher's Guide to p38 MAPK Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of p38 MAPK inhibitors, with a focus on contextualizing the utility of p38 MAPK-IN-2 alongside other established alternatives. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and cancer, making it a key target for therapeutic intervention.[2] p38 MAPK inhibitors are small molecules designed to block the activity of p38 kinases, thereby modulating the inflammatory response.[3]
This guide focuses on this compound, a research compound used to investigate the p38 MAPK signaling pathway. Due to the limited publicly available quantitative data for this compound, this guide will compare its general profile with a selection of well-characterized, alternative p38 MAPK inhibitors.
Comparative Analysis of p38 MAPK Inhibitors
The following table summarizes the inhibitory activity of several prominent p38 MAPK inhibitors against the different p38 isoforms. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value corresponds to a higher potency.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Notes |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | A research inhibitor of p38 kinase.[2][4] |
| Adezmapimod (SB203580) | 50 | 500 | - | - | A selective, ATP-competitive inhibitor.[5] |
| SB202190 | 50 | 100 | - | - | A potent, selective inhibitor of p38 MAPK.[5] |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | A pan-p38 MAPK inhibitor with high affinity for p38α (Kd = 0.1 nM).[5] |
| Neflamapimod (VX-745) | 10 | 220 | No inhibition | - | A potent and selective inhibitor of p38α.[6] |
| SB239063 | 44 | - | No activity | No activity | A potent and selective p38α/β inhibitor.[6] |
| TAK-715 | 7.1 | ~200 | No inhibition | No inhibition | A potent p38α inhibitor with 28-fold selectivity over p38β.[6] |
| Pamapimod (R-1503) | 14 | 480 | No activity | No activity | A novel, selective inhibitor of p38α and p38β.[6] |
| Skepinone-L | 5 | - | - | - | A selective p38α MAPK inhibitor.[6] |
| BMS-582949 | 13 | - | - | - | A potent and selective p38 MAPK inhibitor.[6] |
Signaling Pathway and Experimental Workflows
To understand the context of p38 MAPK inhibition, it is crucial to visualize the signaling cascade and the experimental procedures used to assess inhibitor efficacy.
Caption: The p38 MAPK signaling cascade.
The diagram above illustrates the canonical p38 MAPK signaling pathway. External stress stimuli activate a cascade of kinases (MAP3K and MAP2K) that ultimately phosphorylate and activate p38 MAPK.[7] Activated p38 then phosphorylates various downstream targets, including transcription factors and other protein kinases, leading to a specific cellular response.[8] p38 MAPK inhibitors, such as this compound, act by blocking the activity of p38 MAPK, thereby preventing the downstream signaling events.
Experimental Protocols
The efficacy of p38 MAPK inhibitors is typically evaluated through a combination of biochemical and cell-based assays.
Biochemical Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified p38 kinase.
Caption: Workflow for a biochemical p38 kinase assay.
Methodology:
-
Reagent Preparation: Recombinant active p38α kinase, a suitable substrate (e.g., ATF-2), and ATP are prepared in a kinase assay buffer.[9] The test inhibitor is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are pre-incubated together in the wells of a microplate. The reaction is initiated by the addition of ATP. The reaction is typically carried out at 30°C for 30-60 minutes.[9][10]
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[10]
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.[11]
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.[9]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular p38 MAPK Phosphorylation Assay
This cell-based assay determines the ability of an inhibitor to block the activation of endogenous p38 MAPK in a cellular context.
Caption: Workflow for a cellular p38 phosphorylation assay.
Methodology:
-
Cell Culture: A suitable cell line (e.g., A549 or HeLa) is cultured in 96-well plates.[12]
-
Inhibitor Treatment: Cells are pre-incubated with serial dilutions of the p38 MAPK inhibitor for a defined period (e.g., 1 hour).[12]
-
Stimulation: The p38 MAPK pathway is activated by treating the cells with a known stimulus, such as anisomycin or lipopolysaccharide (LPS), for a short duration (e.g., 30 minutes).[12]
-
Cell Lysis: The cells are washed and then lysed to release the cellular proteins.
-
Detection of Phospho-p38: The level of phosphorylated p38 (at Thr180/Tyr182) is measured as an indicator of p38 activation. Common detection methods include:
-
Western Blotting: Separating the protein lysates by SDS-PAGE, transferring to a membrane, and probing with an antibody specific for phospho-p38.
-
High-Content Screening (HCS): An immunofluorescence-based method where cells are fixed, permeabilized, and stained with a phospho-p38 specific antibody and a nuclear counterstain. Automated imaging and analysis are used to quantify the fluorescence intensity of phospho-p38.[12]
-
-
Data Analysis: The inhibition of p38 phosphorylation by the compound is quantified relative to the stimulated control without the inhibitor. This allows for the determination of the inhibitor's potency in a cellular environment.
Conclusion
While specific quantitative data for this compound remains elusive in the public domain, its role as a research tool is valuable for elucidating the intricacies of the p38 MAPK pathway. For researchers seeking to inhibit this pathway in their experimental models, a wide array of well-characterized alternatives with established potency and selectivity profiles are available. The selection of an appropriate inhibitor should be guided by the specific research question, the p38 isoform of interest, and the experimental system being used. The standardized biochemical and cellular assays outlined in this guide provide a robust framework for the validation and cross-validation of findings with any p38 MAPK inhibitor.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. assaygenie.com [assaygenie.com]
- 9. promega.com [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A p38 Substrate-Specific MK2-EGFP Translocation Assay for Identification and Validation of New p38 Inhibitors in Living Cells: A Comprising Alternative for Acquisition of Cellular p38 Inhibition Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Head-to-Head Comparison of p38 Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable p38 kinase inhibitor is a critical step in investigating inflammatory diseases, cancer, and neurodegenerative disorders. This guide provides an objective, data-driven comparison of several widely used p38 kinase inhibitors, focusing on their biochemical potency, isoform selectivity, and cellular activity.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] The four isoforms, p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), have distinct tissue distributions and substrate specificities.[2] p38α is the most studied isoform and is a key target for therapeutic intervention in a range of diseases.[2] This guide compares the performance of several prominent p38 inhibitors to aid in the selection of the most appropriate tool compound for your research needs.
Biochemical Potency and Isoform Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values of selected p38 inhibitors against the four p38 isoforms. It is important to note that these values can vary depending on the experimental conditions, such as ATP concentration.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| SB203580 | 50 | 500 | >10,000 | >10,000 | |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [2][3] |
| VX-745 | 10 | 220 | >20,000 | Not Reported | [4] |
| PH-797804 | 26 | 102 | >10,000 | >10,000 | [5][6] |
| Ralimetinib (LY2228820) | 5.3 | 3.2 | >10,000 | >10,000 | [7][8] |
| TAK-715 | 7.1 | 200 | >10,000 | >10,000 | [1][9] |
Kinase Selectivity Profile
An ideal inhibitor should be highly selective for its intended target to minimize off-target effects. The following table presents the inhibitory activity of selected p38 inhibitors against a panel of other kinases, providing insight into their selectivity.
| Inhibitor | Off-Target Kinase(s) | IC50 (nM) | Reference |
| SB203580 | JNK2 | ~3000-10000 | [10] |
| LCK, GSK-3β, PKBα | >100-500 fold selective for p38 | ||
| Doramapimod (BIRB 796) | B-Raf | 83 | [3] |
| JNK2α2 | 98 | [11] | |
| c-Raf-1 | 1400 | [11] | |
| VX-745 | MKK6 | Significant Inhibition | [12] |
| Panel of 50 other kinases | No significant inhibition at 2 µM | [12] | |
| PH-797804 | Panel of 71 other kinases | >100-fold selective for p38α/β | [6] |
| Ralimetinib (LY2228820) | EGFR | 180 | [13] |
| TAK-715 | CK1δ/ε | Significant Inhibition | [14] |
| JNK1, ERK1, IKKβ, MEKK1, TAK1 | >10,000 | [9] |
Cellular Activity
The efficacy of a p38 inhibitor in a biological context is often assessed by its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in response to a stimulus like lipopolysaccharide (LPS).
| Inhibitor | Cell-Based Assay | IC50 (nM) | Reference |
| SB203580 | Inhibition of TNF-α release (in vitro) | Matches Kd of 22 nM | [15] |
| Doramapimod (BIRB 796) | LPS-induced TNF-α production (human PBMCs) | 21 | [11][16] |
| VX-745 | LPS-induced TNF-α production (human whole blood) | 180 | [12] |
| PH-797804 | LPS-induced TNF-α production (U937 monocytes) | 5.9 | [5][17] |
| Ralimetinib (LY2228820) | LPS/IFN-γ-stimulated TNF-α secretion (macrophages) | 6.3 | [8] |
| TAK-715 | LPS-stimulated TNF-α release (THP-1 cells) | 48 | [1] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the canonical p38 signaling pathway and a general workflow for evaluating p38 kinase inhibitors.
Caption: The p38 MAPK signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BIRB 796 | p38 MAPK | Tocris Bioscience [tocris.com]
- 12. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TAK 715 | p38 MAPK | Tocris Bioscience [tocris.com]
- 15. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BIRB 796 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 17. selleckchem.com [selleckchem.com]
Confirming p38 MAPK Inhibition: A Comparative Guide to SB203580 and Doramapimod (BIRB 796)
For researchers, scientists, and drug development professionals, confirming the specific inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical step in elucidating cellular mechanisms and validating potential therapeutic targets. This guide provides a comprehensive comparison of two widely used p38 MAPK inhibitors, SB203580 and Doramapimod (BIRB 796), offering experimental data, detailed protocols, and visual aids to ensure robust and reliable results.
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][2] Its central role in these processes makes it a compelling target for therapeutic intervention in a variety of diseases. To attribute observed cellular effects accurately to p38 MAPK inhibition, it is best practice to utilize a second, structurally and mechanistically distinct compound to validate initial findings. This guide focuses on SB203580, a first-generation ATP-competitive inhibitor, and Doramapimod (BIRB 796), a second-generation allosteric inhibitor, providing the necessary information to design and execute confirmatory experiments.
Inhibitor Comparison: SB203580 vs. Doramapimod (BIRB 796)
SB203580 and Doramapimod (BIRB 796) are both potent inhibitors of p38 MAPK but exhibit different mechanisms of action and isoform selectivity. SB203580 acts as a Type I inhibitor, competing directly with ATP for binding to the kinase domain.[1] In contrast, Doramapimod is a Type II inhibitor that binds to an allosteric site, inducing a conformational change that locks the kinase in an inactive state.[3][4] This fundamental difference in their binding modes can lead to variations in their cellular effects and provides a strong basis for validating on-target activity.
| Feature | SB203580 | Doramapimod (BIRB 796) |
| Mechanism of Action | ATP-competitive (Type I)[1] | Allosteric (Type II)[3][4] |
| Binding Site | ATP-binding pocket of p38α and p38β[1] | Allosteric site adjacent to the ATP pocket[3] |
| p38 Isoform IC50 | p38α: ~50 nM, p38β2: ~100 nM[5] | p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[6] |
| Reported Cellular Effects | Inhibition of TNF-α and IL-6 production[7], Reduction of HSP27 phosphorylation[2] | Potent suppression of TNF-α production[4], Inhibition of IL-6 and VEGF secretion[6] |
| Considerations | Does not inhibit p38γ and p38δ isoforms[8] | Also inhibits B-Raf (IC50 = 83 nM)[6] |
Experimental Protocols
To confirm p38 MAPK inhibition, a combination of techniques should be employed to assess the direct impact on the kinase and its downstream signaling events. Below are detailed protocols for key experiments.
Western Blot for Phospho-p38 MAPK and Downstream Targets
This method is used to detect the phosphorylation status of p38 MAPK and its downstream substrates, such as MAPKAPK-2 (MK2) and ATF-2, providing evidence of pathway inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-phospho-MK2 (Thr334), anti-total-MK2, anti-phospho-ATF-2 (Thr71), anti-total-ATF-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with the primary p38 inhibitor (e.g., SB203580) and the secondary inhibitor (Doramapimod) at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7, then add the chemiluminescent substrate and visualize the bands using an imaging system.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK in the presence of inhibitors.
Materials:
-
Recombinant active p38 MAPK enzyme
-
Kinase assay buffer
-
Substrate (e.g., ATF-2 fusion protein)[10]
-
ATP (can be radiolabeled [γ-³²P]ATP or part of a luminescence-based kit)
-
SB203580 and Doramapimod
-
Method for detection (e.g., phosphocellulose paper and scintillation counter for radioactivity, or a luminometer for ADP-Glo™ assay)
Procedure (using a luminescence-based assay like ADP-Glo™):
-
Reaction Setup: In a multi-well plate, add the kinase assay buffer, recombinant p38 MAPK enzyme, and varying concentrations of the inhibitors (SB203580 and Doramapimod).
-
Initiate Reaction: Add the substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[11]
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a light signal.
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is proportional to the kinase activity.
Cell Viability Assay
This assay determines the cytotoxic effects of the inhibitors on the cells, which is important for interpreting the results of other assays.
Materials:
-
Cells plated in a 96-well plate
-
SB203580 and Doramapimod
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescence-based ATP assay)[12]
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure (using MTT assay):
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of SB203580 and Doramapimod for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT Reagent: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Solubilize Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Visualizing the Pathway and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and a logical workflow for confirming inhibition.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: Experimental Workflow for p38 MAPK Inhibition Confirmation.
References
- 1. invivogen.com [invivogen.com]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of a p38 MAPK Inhibitor: A Comparative Guide
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2] As central regulators of the production of pro-inflammatory cytokines, they are significant targets in the development of therapeutics for inflammatory diseases.[3][4] The four isoforms of p38 MAPK (α, β, γ, and δ) share sequence homology but have distinct tissue distribution and substrate specificity.[5] Therefore, the selectivity profile of small molecule inhibitors is a critical determinant of their therapeutic efficacy and potential off-target effects.
This guide provides a comparative evaluation of the selectivity profile of a representative p38 MAPK inhibitor, Doramapimod (BIRB 796) , a highly potent and selective inhibitor that has been extensively characterized.[6] Its performance is compared with another widely used p38 inhibitor, SB203580 . This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds in their research.
It is important to note that a search for a specific compound designated "p38 MAPK-IN-2" did not yield a publicly documented molecule. Therefore, Doramapimod (BIRB 796) is presented here as a well-studied exemplar of a selective p38 MAPK inhibitor.
Comparative Selectivity Data
The selectivity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd) against a panel of kinases. A lower value indicates higher potency. The following table summarizes the inhibitory activities of Doramapimod (BIRB 796) and SB203580 against the four p38 MAPK isoforms and a selection of other kinases.
| Target Kinase | Doramapimod (BIRB 796) | SB203580 |
| p38α (MAPK14) | IC50: 38 nM[7][8], Kd: 0.1 nM[7] | IC50: 50 nM[9][10] |
| p38β (MAPK11) | IC50: 65 nM[7][8] | IC50: 500 nM[9][10] |
| p38γ (MAPK12) | IC50: 200 nM[7][8] | Not a primary target |
| p38δ (MAPK13) | IC50: 520 nM[7][8] | Not a primary target |
| JNK2 | 330-fold less selective than for p38α[7] | Not significantly inhibited at low concentrations[11] |
| c-Raf | Weak inhibition[7] | No significant inhibition |
| B-Raf | IC50: 83 nM[8] | No significant inhibition |
| Fyn | Weak inhibition[7] | No significant inhibition |
| Lck | Weak inhibition[7] | >100-fold less sensitive than p38α[9][10] |
| GSK3β | Not significantly inhibited | >100-fold less sensitive than p38α[9][10] |
| PKB/Akt | Not significantly inhibited | >100-fold less sensitive than p38α[9][10] |
| ERK1 | Insignificant inhibition[7] | No significant inhibition |
| IKK2 | Insignificant inhibition[7] | No significant inhibition |
| SYK | Insignificant inhibition[7] | No significant inhibition |
Experimental Protocols
The determination of an inhibitor's selectivity profile is achieved through robust biochemical assays. Below is a representative protocol for a radiometric kinase assay to determine the IC50 value of a test compound.
Protocol: In Vitro Radiometric Kinase Assay for IC50 Determination
1. Objective: To measure the concentration at which a test compound inhibits 50% of the activity of a target kinase.
2. Materials:
-
Recombinant human kinase (e.g., p38α)
-
Kinase-specific substrate peptide or protein
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT)
-
ATP solution
-
[γ-33P]ATP (radiolabeled)
-
Test compound serially diluted in DMSO
-
96-well or 384-well assay plates
-
Phosphocellulose filter plates or membranes
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture Preparation: In each well of the assay plate, prepare the reaction mixture containing the assay buffer, the substrate, and the recombinant kinase at a pre-determined optimal concentration.
-
Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (for control wells) to the reaction mixture. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature to permit the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure that the measured IC50 is a close approximation of the Ki.[12]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.
-
Reaction Termination and Substrate Capture: Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will not.
-
Washing: Wash the filter plates multiple times with the wash buffer to remove any unbound [γ-33P]ATP.
-
Detection: After drying the filter plates, add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: The radioactive signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow Visualization
To understand the context of p38 MAPK inhibition, it is crucial to visualize its position within its signaling cascade.
Caption: The p38 MAPK signaling cascade.
The following diagram illustrates a typical experimental workflow for determining the IC50 of a kinase inhibitor.
Caption: Workflow for IC50 determination.
The evaluation of a kinase inhibitor's selectivity is a cornerstone of preclinical drug development. Doramapimod (BIRB 796) demonstrates a high degree of selectivity for the p38 MAPK family, with particular potency against the p38α isoform.[6][7] Its allosteric binding mechanism contributes to its high affinity and slow dissociation rate, which can translate to a durable pharmacological effect with fewer off-target interactions compared to some ATP-competitive inhibitors.[13] In contrast, while SB203580 is also a potent p38α/β inhibitor, its selectivity profile against a broader range of kinases may differ.[9][10] The choice of inhibitor for research or therapeutic development should be guided by a thorough analysis of such comparative data, considering the specific biological question and the potential implications of off-target activities. The methodologies and pathway information provided in this guide offer a framework for such an evaluation.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. captivatebio.com [captivatebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SB 203580 - Wikipedia [en.wikipedia.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: p38 MAPK-IN-2 Versus Genetic Knockdown of p38
An Objective Guide for Researchers in Cellular Signaling and Drug Discovery
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress, inflammation, and other external stimuli.[1][2][3] Its central role in processes like cell differentiation, apoptosis, and cytokine production has made it a focal point of research and a promising target for therapeutic intervention in a host of diseases, including inflammatory disorders and cancer.[4][5] Researchers aiming to elucidate the function of p38 MAPK or validate it as a drug target primarily rely on two powerful techniques: pharmacological inhibition using small molecules like p38 MAPK-IN-2 and genetic knockdown using methods such as siRNA, shRNA, or CRISPR.
This guide provides an objective comparison of these two approaches, presenting supporting data, experimental protocols, and visual aids to help researchers make informed decisions for their experimental designs.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by cellular stresses (e.g., osmotic shock, UV radiation) and inflammatory cytokines.[2] This activation involves a series of phosphorylation events, beginning with a MAP Kinase Kinase Kinase (MAP3K), which phosphorylates and activates a MAP Kinase Kinase (MAP2K), most notably MKK3 and MKK6.[6] These, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[6][7] Activated p38 then phosphorylates a wide array of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, regulating gene expression and cellular responses.[2]
Caption: Canonical p38 MAPK signaling cascade.
Core Comparison: Pharmacological vs. Genetic Inhibition
The choice between a chemical inhibitor and a genetic knockdown tool depends on the specific biological question being asked. Each approach has distinct advantages and limitations regarding specificity, temporal control, and mechanism of action.
| Feature | This compound (Pharmacological Inhibitor) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Target | Protein Kinase Activity (ATP-binding site) | mRNA (siRNA/shRNA) or Gene (CRISPR) |
| Mechanism | Reversible or irreversible binding to the kinase, preventing substrate phosphorylation.[4] | Degradation of mRNA or permanent gene disruption, preventing protein synthesis.[8] |
| Onset of Effect | Rapid (minutes to hours). | Slower (24-72 hours), dependent on protein turnover rate.[9] |
| Reversibility | Generally reversible by washing out the compound. | Transient (siRNA) or stable/permanent (shRNA/CRISPR); not easily reversible. |
| Specificity | Can have off-target effects on other kinases with similar ATP-binding pockets. Isoform specificity varies between inhibitors.[10] | Can have off-target effects on other genes. Potential for compensatory upregulation of related kinases. |
| Function Targeted | Primarily targets the catalytic function of p38 MAPK. | Eliminates both catalytic and non-catalytic (e.g., scaffolding) functions of the protein. |
| Dose Control | Easily titratable to achieve graded levels of inhibition. | Knockdown efficiency can be variable and harder to titrate precisely. |
Quantitative Data Comparison
Direct comparative studies highlight the different outcomes that can arise from these two methods. The following table summarizes data from studies investigating the effects of p38 inhibition on cell proliferation in breast cancer cell lines.
| Method | Target Cell Line | Concentration / Method | Time Point | Reduction in Proliferation (%) | Reference |
| siRNA Knockdown | MCF-7 | 30 nM siRNA | 72 hours | ~40% (Lowest proliferation observed) | [9] |
| shRNA Knockdown | CAL27 | Stable shRNA | 2 weeks (in vivo) | Significant reduction in tumor volume | [11] |
| Pharmacological | HCT116 | 10 µM SB203580 | 24 hours | Abrogated G1/S checkpoint arrest | [12] |
Note: The data is compiled from different studies and experimental systems to illustrate the utility of each method. Direct comparison values may vary based on the specific inhibitor, knockdown sequence, cell type, and experimental conditions.
Experimental Protocols & Workflow
Accurate interpretation of results requires robust and well-validated experimental procedures.
Pharmacological Inhibition with this compound
This protocol outlines the general steps for treating cells with a p38 inhibitor and assessing its effect on the pathway.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or MCF-7) at a desired density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 1-24 hours).
-
Stimulation (Optional): To study the inhibitory effect on an activated pathway, treat cells with a known p38 activator like Anisomycin or TNF-α for a short period (e.g., 30 minutes) before harvesting.
-
Western Blot Analysis:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, phospho-MK2, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence. A decrease in the phospho-p38 and phospho-MK2 signal relative to the total protein indicates successful inhibition.
-
Genetic Knockdown of p38 MAPK via siRNA
This protocol describes transient knockdown of p38α (MAPK14), the most widely studied isoform.
-
siRNA Transfection:
-
Plate cells to be 50-60% confluent on the day of transfection.
-
Prepare two tubes: one with siRNA (e.g., 30-100 nM final concentration) in serum-free medium, and another with a transfection reagent (e.g., Lipofectamine) in serum-free medium.[8][9]
-
Combine the contents of the two tubes, incubate at room temperature to allow complex formation, and then add the mixture to the cells.
-
Incubate cells for 48-72 hours to allow for mRNA degradation and protein turnover.[9] A non-targeting or scrambled siRNA should be used as a negative control.
-
-
Validation of Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR): Harvest RNA from a subset of cells 24-48 hours post-transfection. Synthesize cDNA and perform qRT-PCR using primers specific for the p38 isoform and a housekeeping gene. A significant reduction in p38 mRNA levels confirms successful transcript silencing.
-
Western Blot Analysis: Harvest protein lysates 48-72 hours post-transfection. Perform Western blotting as described above using an antibody for total p38. A significant decrease in the total p38 protein band confirms successful knockdown.[13]
-
Caption: Comparative experimental workflow.
Conclusion: Choosing the Right Tool for the Job
Both pharmacological inhibition and genetic knockdown are indispensable tools for studying p38 MAPK. The optimal choice is dictated by the experimental goals.
-
Use this compound (or other inhibitors) for:
-
Studying the acute roles of p38 kinase activity.
-
Determining if the catalytic function is required for a specific process.
-
Validating p38 as a druggable target in a rapid, dose-dependent manner.
-
Experiments where temporal control and reversibility are critical.
-
-
Use Genetic Knockdown for:
-
Investigating the long-term consequences of p38 loss.
-
Elucidating the non-catalytic, scaffolding functions of the p38 protein.
-
Creating stable cell lines or animal models with chronic p38 deficiency.
-
Confirming that the effects of a pharmacological inhibitor are indeed on-target.
-
References
- 1. researchgate.net [researchgate.net]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 6. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. media.cellsignal.cn [media.cellsignal.cn]
- 9. The effects of p38 gene silencing on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]
- 11. researchgate.net [researchgate.net]
- 12. p38 Mitogen-Activated Protein Kinase- and HuR-Dependent Stabilization of p21Cip1 mRNA Mediates the G1/S Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of p38 MAPK Inhibitors, Featuring p38 MAPK-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various p38 mitogen-activated protein kinase (MAPK) inhibitors, with a special focus on the available data for p38 MAPK-IN-2. The information is intended to assist researchers in selecting the appropriate tools for their studies in inflammation, oncology, and other stress-related pathologies.
Introduction to p38 MAPK Inhibition
The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] This signaling cascade is implicated in a variety of diseases, making its components attractive therapeutic targets. The most studied isoform, p38α, is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] Consequently, a multitude of small molecule inhibitors have been developed to target this pathway. This guide offers a comparative analysis of their biochemical and cellular potencies.
Quantitative Efficacy of p38 MAPK Inhibitors
The following table summarizes the inhibitory potency of several key p38 MAPK inhibitors against various isoforms. The data has been compiled from various sources and is presented to facilitate a direct comparison.
Note on this compound: Publicly available data on the specific inhibitory activity of "this compound" against p38 MAPK isoforms is limited. One compound, also referred to as "compound 3h," is a pyrazolyl urea derivative and has shown a p38α MAPK IC50 of 67 nM.[3] However, another commercially available compound designated "MAPK-IN-2 (compound 3h)" is a broader MAPK pathway inhibitor with reported IC50 values against other kinases such as EGFR (281 nM), c-MET (205 nM), and B-RAF (112 nM), but without specified activity against p38 MAPK.[4][5] Researchers should carefully verify the identity and specific activity of the compound being used.
| Inhibitor Name | Target Isoform(s) | IC50 | Ki | Cellular Potency (e.g., TNF-α inhibition) |
| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38 nM (α), 65 nM (β), 200 nM (γ), 520 nM (δ)[3] | 0.1 nM (p38α)[3] | Potent inhibition of TNF-α production[6] |
| Adezmapimod (SB 203580) | p38α, p38β2 | 50 nM (α), 500 nM (β2)[3] | - | IC50 of 0.3-0.5 µM in THP-1 cells[1] |
| SB 202190 | p38α, p38β2 | 50 nM (α), 100 nM (β2)[3] | 38 nM (p38α)[3] | - |
| TAK-715 | p38α | 7.1 nM[7] | - | - |
| Pexmetinib | p38α, Tie-2 | 4 nM (p38α), 18 nM (Tie-2)[7] | - | - |
| SD0006 | p38α, p38β | 16 nM (α), 677 nM (β)[7] | - | - |
| PH-797804 | p38α, p38β | - | 5.8 nM (α), 40 nM (β) | - |
| Losmapimod | p38α, p38β | - | pKi of 8.1 (α), 7.6 (β)[3] | IC50 of 25 nM for TNF-α production in whole blood[3] |
| p38 MAPK-IN-9 | p38α | 9.6 nM | - | - |
| p38 MAPK-IN-7 | p38 | 170 nM | - | - |
| p38-α MAPK-IN-7 | p38α | 98.7 nM | - | - |
| Compound 3h (pyrazolyl urea) | p38α | 67 nM[3] | - | - |
Signaling Pathway and Experimental Workflows
To understand the context of p38 MAPK inhibition, the following diagrams illustrate the core signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: The p38 MAPK signaling cascade.
Caption: General workflow for assessing p38 MAPK inhibitor efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking p38 MAPK Inhibitors: A Comparative Analysis of Early-Stage Compounds Against Newer Generations
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision. This guide provides a framework for benchmarking p38 MAPK inhibitors, using "p38 MAPK-IN-2" as a representative early-stage compound and comparing its expected performance characteristics against several newer, more advanced inhibitors. Due to the limited publicly available data for this compound, this guide utilizes data from well-characterized, newer inhibitors to illustrate the key comparative metrics.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This central role in inflammation has made it a compelling target for the development of therapeutic inhibitors for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. However, the development of p38 MAPK inhibitors has been challenging, with many early candidates failing in clinical trials due to a lack of efficacy or off-target toxicity.[3][4] This has driven the development of newer generations of inhibitors with improved potency, selectivity, and pharmacokinetic properties.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by cellular stress or inflammatory stimuli, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), most notably MKK3 and MKK6.[2] These MAP2Ks then dually phosphorylate and activate the p38 MAPK isoforms on a conserved TGY motif.[1] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to the production of pro-inflammatory cytokines and other cellular responses.
Caption: The p38 MAPK signaling cascade.
Comparative Analysis of p38 MAPK Inhibitors
The ideal p38 MAPK inhibitor should exhibit high potency for the target kinase, selectivity against other kinases to minimize off-target effects, and favorable drug-like properties. The following table compares a hypothetical early-stage inhibitor, "this compound," with several newer, well-characterized p38 MAPK inhibitors.
| Inhibitor | Target Isoforms | IC50 (p38α) | IC50 (p38β) | IC50 (p38γ) | IC50 (p38δ) | Kinase Selectivity | Development Stage |
| This compound | p38α/β | Data not available | Data not available | Data not available | Data not available | Data not available | Preclinical |
| Ralimetinib (LY2228820) | p38α/β | 5.3 nM | 10 nM | >10,000 nM | >10,000 nM | High selectivity over other kinases | Phase II |
| VX-702 | p38α | 18 nM | 250 nM | >10,000 nM | >10,000 nM | Selective for p38α | Phase II |
| BIRB-796 (Doramapimod) | p38α/β/γ/δ | 38 nM | 65 nM | 200 nM | 520 nM | Also inhibits B-Raf and other kinases | Phase II |
| Neflamapimod (VX-745) | p38α | 10 nM | 220 nM | No inhibition | No inhibition | Selective for p38α | Phase III |
| PH-797804 | p38α | 26 nM | 104 nM | Not specified | Not specified | 4-fold selective for p38α over p38β | Phase II |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of inhibitor benchmarking. Below are detailed methodologies for key experiments used to characterize p38 MAPK inhibitors.
In Vitro Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified p38 MAPK.
Objective: To determine the IC50 value of the inhibitor against different p38 MAPK isoforms.
Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ enzymes
-
Kinase substrate (e.g., ATF2 peptide)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) and control inhibitors
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase activity assay.
Cellular Phospho-p38 MAPK Assay
This assay measures the level of phosphorylated (active) p38 MAPK in cells to assess the inhibitor's cellular potency.
Objective: To determine the cellular IC50 of the inhibitor.
Materials:
-
Human cell line (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test inhibitor and control inhibitors
-
Lysis buffer
-
Antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
Western blot or ELISA reagents
-
Imaging system or plate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to activate the p38 MAPK pathway.
-
Lyse the cells and collect the protein extracts.
-
Quantify the levels of phosphorylated and total p38 MAPK using Western blotting or ELISA.
-
Normalize the phospho-p38 signal to the total p38 signal.
-
Plot the percentage of inhibition of p38 phosphorylation against the inhibitor concentration to determine the cellular IC50.
Cytokine Production Assay
This assay measures the downstream functional effect of p38 MAPK inhibition by quantifying the production of pro-inflammatory cytokines.
Objective: To evaluate the inhibitor's efficacy in blocking cytokine release.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cell culture medium
-
Stimulant (e.g., LPS)
-
Test inhibitor and control inhibitors
-
ELISA kit for TNF-α or IL-6
Procedure:
-
Isolate and culture PBMCs or the chosen cell line.
-
Pre-treat the cells with different concentrations of the inhibitor.
-
Stimulate the cells with LPS.
-
Incubate for a period sufficient for cytokine production (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of cytokine production and determine the IC50 value.
Conclusion
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of p38 MAPK-IN-2
Chemical and Physical Properties of p38 MAPK-IN-2
A summary of the known quantitative data for this compound is presented below. This information is crucial for correct labeling and waste segregation.
| Property | Value |
| CAS Number | 635725-16-5[1][2] |
| Molecular Formula | C20H19ClFN5O2[1][2] |
| Molecular Weight | 415.85 g/mol [1][2] |
| Solubility | Soluble in DMSO[1] |
Note: A Safety Data Sheet (SDS) for a general p38 MAPK inhibitor indicated it was not classified as hazardous under the Globally Harmonized System (GHS)[3]. However, another SDS for a related antibody suggested potential for irritation and harm[4]. Given the lack of specific data for this compound, it is prudent to handle it with care and assume it is hazardous.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Identification and Segregation
-
Identify Waste Type: Determine if the waste is the pure this compound compound, a stock solution (e.g., in DMSO), or contaminated labware (e.g., pipette tips, tubes, gloves).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless they are compatible. Specifically:
-
Keep organic solvent solutions (like DMSO) separate from aqueous waste.
-
Store solid waste (contaminated labware) separately from liquid waste.
-
Acids and bases must be stored separately from each other and from other chemical waste[5].
-
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container:
-
Use a container that is compatible with the waste. For this compound dissolved in DMSO, a chemically resistant plastic or glass bottle is suitable. Plastic is often preferred to glass to minimize the risk of breakage[6].
-
Ensure the container has a secure, leak-proof cap[5].
-
Do not use food containers for hazardous waste[5]. The original container can be used if it is in good condition[5].
-
-
Label the Container Clearly:
-
Attach a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department as soon as you begin collecting waste in the container[6].
-
The label must include the following information[6]:
-
The words "Hazardous Waste"[6].
-
The full chemical name: "this compound". For mixtures, list all components and their approximate percentages (e.g., "this compound in DMSO, <1%"). Abbreviations are not permitted[6].
-
The date of waste generation (the date you first add waste to the container)[6].
-
The location of origin (building, lab room number)[6].
-
The name and contact information of the Principal Investigator[6].
-
Check the appropriate hazard pictograms if known. Since the hazards are not fully characterized, at a minimum, it should be treated with caution.
-
-
Step 3: Waste Accumulation and Storage
-
Keep Containers Closed: Hazardous waste containers must be kept securely capped at all times, except when adding waste[7].
-
Store in a Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the lab personnel.
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Monitor Fill Level: Do not overfill waste containers. Leave at least 10% of the container volume as headspace to allow for expansion.
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Most chemical waste must be disposed of through your institution's EHS Hazardous Waste Program[6]. Do not dispose of this compound down the drain or in the regular trash[6][8].
-
Complete a Waste Pickup Request: Fill out a hazardous waste pickup request form as required by your EHS department. This form will typically ask for the same information that is on the hazardous waste tag[6].
-
Prepare for Pickup: Ensure all containers are properly labeled and sealed before the scheduled pickup. Leaking or improperly labeled containers will not be accepted for disposal[6].
Disposal of Empty Containers
Empty containers that held this compound must also be handled properly.
-
Triple-Rinse: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue. Since this compound is soluble in DMSO, this would be an appropriate rinse solvent.
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of following the procedures for liquid this compound waste[7].
-
Final Rinse: After the initial triple-rinse with solvent, rinse the container with water.
-
Air Dry and Dispose: Allow the container to air dry completely. Once dry, the container can typically be disposed of in the regular trash. However, it is best to deface the original label to avoid confusion[7].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling p38 MAPK-IN-2
This guide provides immediate and essential safety and logistical information for the handling of p38 MAPK-IN-2, a p38 kinase inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
The use of appropriate PPE is mandatory to minimize exposure to hazardous chemicals.[2][3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Chemotherapy gloves | Tested to ASTM D6978 standard. Two pairs may be required for certain procedures.[2][3] |
| Body Protection | Impermeable Gown | Long-sleeved, closes in the back, with closed cuffs (elastic or knit).[2] |
| Eye Protection | Safety glasses with side shields or goggles | |
| Face Protection | Face shield | To be used in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a containment primary engineering control (C-PEC) or if aerosolization is possible.[1] |
| Other | Hair and shoe covers | To prevent contamination.[2] |
Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, at a minimum, wear chemotherapy gloves.[2]
-
Verify Contents: Carefully open the package in a designated receiving area and verify the contents against the packing slip.
-
Storage: Store the compound according to the manufacturer's recommendations. For this compound, typical storage conditions are provided below.
Storage Conditions for this compound:
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ||
| In solvent | -80°C | 6 months | Stored under nitrogen[5] |
| -20°C | 1 month | Stored under nitrogen[5] |
-
Work in a Controlled Environment: All handling of the solid compound should be performed in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[5]
-
Select Appropriate Solvent: this compound is soluble in DMSO.
-
Prepare Stock Solution:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of the compound.
-
Add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
To aid dissolution, the tube can be heated to 37°C and sonicated in an ultrasonic bath.
-
-
Aliquot and Store: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C or -20°C as recommended.[5]
-
Follow Standard Laboratory Practices: Always wear the appropriate PPE when handling solutions containing this compound.
-
Avoid Contamination: Use sterile techniques when working with cell cultures.
-
Labeling: Clearly label all tubes and plates containing the inhibitor with the name, concentration, and date.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear a NIOSH-approved respirator, chemical-resistant gloves, a lab coat, and eye protection.
-
Contain the Spill: For liquid spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[5] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[5]
-
Dispose of Waste: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[5]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][5] |
Disposal Plan
All waste materials containing this compound, including empty vials, contaminated PPE, and experimental waste, must be disposed of as hazardous chemical waste. Follow all federal, state, and local environmental regulations for proper disposal.[6]
Experimental and Signaling Pathway Diagrams
To provide further context for researchers, the following diagrams illustrate a typical workflow for handling this compound and the general p38 MAPK signaling pathway.
Caption: Workflow for the safe handling of this compound.
Caption: Simplified p38 MAPK signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
